Technical Documentation Center

Ethyl 3-hydroxyazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-hydroxyazetidine-1-carboxylate
  • CAS: 1334478-62-4

Core Science & Biosynthesis

Foundational

Ethyl 3-hydroxyazetidine-1-carboxylate CAS number 1334478-62-4

An In-depth Technical Guide to Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4) Foreword: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4)

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. Among the functionalized azetidines, the 3-hydroxyazetidine core is a particularly valuable and versatile building block, offering a strategic hydroxyl handle for further molecular elaboration.[2][3]

This guide focuses on a specific, N-protected variant: Ethyl 3-hydroxyazetidine-1-carboxylate (CAS No. 1334478-62-4) . The ethyl carbamate protecting group offers distinct stability and reactivity profiles compared to more common protecting groups like the tert-butoxycarbonyl (Boc) group. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical intermediate. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the causal logic behind experimental choices to ensure both technical accuracy and practical utility.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key data for Ethyl 3-hydroxyazetidine-1-carboxylate are summarized below.

PropertyValue
CAS Number 1334478-62-4
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
IUPAC Name Ethyl 3-hydroxyazetidine-1-carboxylate
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate)
Storage Store in a cool, dry place (2-8°C recommended), under an inert atmosphere to prevent degradation.

Synthesis Methodologies: A Two-Stage Approach

The synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate is most logically achieved through a two-stage process: first, the construction of the core 3-hydroxyazetidine ring system, followed by the strategic protection of the nitrogen atom with an ethyl carbamate group.

Stage 1: Synthesis of the 3-Hydroxyazetidine Hydrochloride Intermediate

The most common and cost-effective industrial syntheses of the azetidine ring begin with readily available epichlorohydrin.[4][5] The pathway involves a ring-opening reaction with a protected amine, cyclization to form the azetidine ring, and subsequent deprotection. Benzylamine is an excellent choice for this role due to its low cost and the ease of removing the benzyl group via catalytic hydrogenation.[4]

The overall workflow is depicted below. The initial reaction between benzylamine and epichlorohydrin forms a key amino alcohol intermediate. This intermediate is then induced to cyclize in the presence of a base, forming N-benzyl-3-hydroxyazetidine. The final step, hydrogenolysis, removes the benzyl group to yield the free amine, which is typically isolated as its more stable hydrochloride salt.

G cluster_0 Stage 1: Core Synthesis A Epichlorohydrin C 1-Benzylamino-3-chloro-2-propanol A->C Ring Opening (H₂O) B Benzylamine B->C D 1-Benzyl-3-hydroxyazetidine C->D Cyclization (Base, e.g., Na₂CO₃) E 3-Hydroxyazetidine Hydrochloride D->E Hydrogenolysis (H₂, Pd/C) + HCl

Caption: Synthesis pathway for 3-Hydroxyazetidine Hydrochloride.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride[4]

  • Step 1: Ring Opening of Epichlorohydrin

    • In a reaction vessel equipped for cooling and stirring, dissolve benzylamine (1.0 equiv) in 15 volumes of water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add epichlorohydrin (1.3 equiv) dropwise, ensuring the internal temperature is maintained between 0-5 °C. The use of excess epichlorohydrin drives the reaction to completion.

    • Stir the reaction mixture at this temperature for 12 hours.

    • After the reaction period, collect the precipitated solid intermediate by filtration.

    • Wash the filter cake thoroughly with water and then with a non-polar organic solvent (e.g., a mixture of ethyl acetate and petroleum ether) to remove unreacted starting materials.[4]

    • Dry the intermediate product under vacuum.

  • Step 2: Cyclization to form 1-Benzyl-3-hydroxyazetidine

    • Suspend the dried intermediate from Step 1 in a suitable solvent such as toluene.

    • Add an inorganic base, such as sodium carbonate (Na₂CO₃), which acts as an acid scavenger for the HCl generated during the intramolecular cyclization.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine. Purification can be achieved via distillation or chromatography if necessary, though it is often used directly in the next step.

  • Step 3: Deprotection via Hydrogenolysis

    • Dissolve the 1-benzyl-3-hydroxyazetidine (1.0 equiv) in methanol.

    • Carefully add a palladium on carbon catalyst (5-10% Pd/C, ~5 wt%).

    • Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously for 8-12 hours at room temperature. The benzyl group is cleaved under these conditions, yielding the free 3-hydroxyazetidine.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • To the filtrate, add a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane) to precipitate the hydrochloride salt.

    • Collect the white solid by filtration, wash with a cold solvent like ethyl acetate, and dry under vacuum to yield pure 3-hydroxyazetidine hydrochloride.[4]

Stage 2: N-Ethoxycarbonylation

With the core azetidine hydrochloride in hand, the final step is the introduction of the ethyl carbamate protecting group. This is a standard Schotten-Baumann-type reaction using ethyl chloroformate as the acylating agent.[6] The reaction requires a base to neutralize both the HCl salt of the starting material and the HCl generated from the reaction with the chloroformate.

G cluster_1 Stage 2: N-Protection F 3-Hydroxyazetidine Hydrochloride H Ethyl 3-hydroxyazetidine-1-carboxylate (Target Compound) F->H Acylation (Base, e.g., K₂CO₃, THF/H₂O) G Ethyl Chloroformate G->H

Caption: N-protection of 3-hydroxyazetidine to yield the target compound.

Experimental Protocol: Synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from a general procedure for the N-protection of amino alcohols with chloroformates.[7]

  • Setup: In a round-bottom flask, suspend 3-hydroxyazetidine hydrochloride (1.0 equiv) in a biphasic solvent system, such as tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Basification: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.2 equivalents), to the suspension. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount will neutralize the HCl produced during the acylation. Stir the mixture for 30 minutes at room temperature to ensure the free amine is generated in situ.

  • Acylation: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C. Ethyl chloroformate is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the remaining aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure Ethyl 3-hydroxyazetidine-1-carboxylate as the final product.

Chemical Reactivity and Strategic Applications

Ethyl 3-hydroxyazetidine-1-carboxylate is a bifunctional molecule whose utility stems from the orthogonal reactivity of its hydroxyl and N-carbamate groups.

  • Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for further functionalization.[3]

    • Oxidation: It can be oxidized under standard conditions (e.g., Swern, Dess-Martin) to yield Ethyl 3-oxoazetidine-1-carboxylate, a valuable ketone intermediate for reactions like reductive amination or Wittig-type olefinations.

    • Esterification/Etherification: The hydroxyl group can be readily acylated or alkylated to introduce a wide variety of side chains or linkers, making it a key component in the synthesis of PROTACs or antibody-drug conjugates (ADCs).[8]

    • Nucleophilic Substitution: Activation of the hydroxyl group (e.g., as a tosylate or mesylate) allows for its displacement by various nucleophiles to introduce functionalities such as azides, halides, or nitriles at the 3-position.

  • The Ethyl Carbamate Protecting Group: The N-ethoxycarbonyl group is a robust protecting group, generally more stable to acidic conditions than the commonly used Boc group. Its removal typically requires more forcing conditions, such as strong base (e.g., KOH/EtOH, reflux) or acid hydrolysis, which provides an orthogonal protection strategy in multi-step synthesis.

  • Applications in Medicinal Chemistry: As a constrained bioisostere for various functional groups, the 3-hydroxyazetidine scaffold is frequently incorporated into drug candidates to improve their pharmacological profiles.[1] This building block allows for the precise installation of this valuable scaffold into target molecules, with the ethyl carbamate serving as a stable protecting group during subsequent synthetic transformations.

Safety and Handling

As a fine chemical intermediate, Ethyl 3-hydroxyazetidine-1-carboxylate requires careful handling. While specific toxicity data for this compound is not widely available, a risk assessment should be based on its precursors and related structures.

  • Precursor Hazards: The synthesis involves ethyl chloroformate, which is highly toxic, corrosive, and flammable.[6] It can cause severe burns upon contact with skin and eyes. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • General Handling: Assume the final compound may be an irritant to the skin, eyes, and respiratory system, similar to related N-protected azetidinols.[9]

    • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

    • Ventilation: Handle in a well-ventilated area or fume hood.[10]

    • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste according to local regulations.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

References

  • Ningbo Innopharmchem Co., Ltd. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • Ningbo Innopharmchem Co., Ltd. (2025, October 13).
  • Supporting Information.
  • Wikipedia.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • PubChemLite. N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2).
  • MedchemExpress.com. 1-N-Boc-3-hydroxyazetidine | ADC Linker.
  • Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Dow AgroSciences LLC. (2012, April 26).
  • J-GLOBAL. 3-(Chloromethyl)
  • Nordmann. 1-Boc-3-hydroxyazetidine.
  • Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97 141699-55-0.
  • PubChem.
  • PubChem. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820.
  • PMC. (2019, October 31).
  • ResearchGate. Synthetic modification of the azetidine products a, Commercially....
  • Sigma-Aldrich. (2025, October 15).
  • MedchemExpress.com. (2025, December 08).
  • PubMed. (2006, November 23).
  • ChemicalBook.
  • Fisher Scientific. (2014, September 25).

Sources

Exploratory

An In-depth Technical Guide to 1-(Ethoxycarbonyl)azetidin-3-ol: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Strained Scaffolds In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Strained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among the saturated heterocyclic systems, the azetidine ring—a four-membered, nitrogen-containing scaffold—has ascended to the status of a "privileged structure."[1][2][3] Occupying a unique chemical space between the highly strained aziridines and the more flexible five-membered pyrrolidines, azetidines offer a compelling blend of conformational rigidity and metabolic stability.[2][3] This constrained geometry is highly advantageous in drug design, as it pre-organizes substituents into well-defined spatial orientations, thereby minimizing the entropic penalty upon binding to a biological target and potentially enhancing potency and selectivity.[2]

Historically, the inherent ring strain made the synthesis of functionalized azetidines a formidable challenge, limiting their broad application.[2][4] However, recent breakthroughs in synthetic methodologies have rendered a diverse array of these building blocks readily accessible, catalyzing their integration into drug discovery pipelines across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3]

This guide provides a comprehensive technical analysis of 1-(Ethoxycarbonyl)azetidin-3-ol , a bifunctional building block of significant strategic value. We will dissect its chemical structure and properties, explore its synthesis and reactivity, and illustrate its application as a cornerstone for the development of advanced therapeutic agents.

Core Chemical and Physical Properties

Molecular Structure and Identity

1-(Ethoxycarbonyl)azetidin-3-ol, also known as Ethyl 3-hydroxyazetidine-1-carboxylate, is a key intermediate whose structure features three critical components:

  • The Azetidine Ring: A saturated, four-membered heterocycle containing one nitrogen atom. Its puckered conformation imparts a rigid three-dimensional character to the molecule.[3]

  • The N-Ethoxycarbonyl Group: This ethyl carbamate serves as a robust protecting group for the ring nitrogen. It modulates the nucleophilicity and basicity of the nitrogen atom and can be selectively removed under specific hydrolytic conditions to enable further functionalization.

  • The 3-Hydroxy Group: This primary alcohol is a versatile functional handle, providing a reactive site for a wide array of chemical transformations, including oxidation, etherification, and esterification, allowing for the introduction of diverse pharmacophoric elements.

The strategic placement of these two functional groups on the rigid azetidine core makes this molecule a highly valuable and versatile starting material for building molecular complexity.

Physicochemical and Spectroscopic Data

Precise physicochemical data for 1-(Ethoxycarbonyl)azetidin-3-ol is not as widely published as for its common analog, 1-Boc-3-hydroxyazetidine. However, the properties are expected to be similar. The data for the tert-butyl (Boc) analog are provided below for reference and context.

PropertyValue (for 1-Boc-3-hydroxyazetidine)Reference
Molecular Formula C₈H₁₅NO₃[5]
Molecular Weight 173.21 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 36-43 °C[5]
Storage Temperature 2-8°C[5]

Spectroscopic Profile:

The structural features of 1-(Ethoxycarbonyl)azetidin-3-ol give rise to a predictable spectroscopic signature:

  • ¹H NMR: The spectrum would feature characteristic signals for the ethyl group of the carbamate (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the azetidine ring would appear as complex multiplets in the region of 3.5-4.5 ppm. A distinct signal for the hydroxyl proton would also be present, with its chemical shift being dependent on solvent and concentration.[7][8]

  • ¹³C NMR: Key resonances would include the carbonyl carbon of the carbamate (~156 ppm), the carbon bearing the hydroxyl group (~60-70 ppm), the carbons of the azetidine ring (~45-55 ppm), and the two carbons of the ethyl group (~61 ppm and ~14 ppm).[9]

  • IR Spectroscopy: The spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbamate group (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecule's mass would be readily identifiable, along with characteristic fragmentation patterns resulting from the loss of the ethyl group or other fragments.

Synthesis and Chemical Reactivity

A Practical Synthetic Workflow

The synthesis of functionalized azetidines often leverages strain-release strategies or the cyclization of acyclic precursors.[4][10][11] A common and efficient laboratory-scale synthesis of N-protected 3-hydroxyazetidines starts from epichlorohydrin and a protected amine source. The deprotection of a precursor like 1-benzhydrylazetidin-3-ol followed by reprotection with ethyl chloroformate is also a viable and frequently employed route.

Below is a representative protocol for the deprotection of a stable precursor and subsequent N-ethoxycarbonylation. The causality behind this two-step process is clear: the benzhydryl group is a robust protecting group for the initial synthesis and handling, while the ethoxycarbonyl group is then installed to provide a different reactivity and protection profile suitable for subsequent synthetic steps.

Experimental Protocol: Synthesis via Deprotection-Reprotection

Step 1: Hydrogenolytic Deprotection of 1-Benzhydrylazetidin-3-ol

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol, add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude azetidin-3-ol. This intermediate is often used directly in the next step without further purification.

Step 2: N-Ethoxycarbonylation

  • Reaction Setup: Dissolve the crude azetidin-3-ol from the previous step in a suitable solvent such as dichloromethane or a mixture of dioxane and water. Add a base, such as triethylamine or sodium bicarbonate (2-3 equivalents), to neutralize any acid formed during the reaction.

  • Acylation: Cool the mixture in an ice bath and add ethyl chloroformate (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purification: Perform an aqueous work-up to remove salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 1-(Ethoxycarbonyl)azetidin-3-ol.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Protection Start 1-Benzhydrylazetidin-3-ol Reagents1 H₂, Pd/C Methanol Start->Reagents1 Hydrogenolysis Intermediate Azetidin-3-ol (crude) Reagents1->Intermediate Intermediate2 Azetidin-3-ol (crude) Reagents2 Ethyl Chloroformate Base (e.g., Et₃N) Final 1-(Ethoxycarbonyl)azetidin-3-ol Reagents2->Final Intermediate2->Reagents2 Acylation

Caption: Synthetic workflow for 1-(Ethoxycarbonyl)azetidin-3-ol.

Key Chemical Transformations

The utility of 1-(Ethoxycarbonyl)azetidin-3-ol stems from the orthogonal reactivity of its functional groups.

  • Reactions at the Hydroxyl Group: The C3-hydroxyl group is a nucleophile and can be readily transformed. Oxidation using reagents like Dess-Martin periodinane or a Swern oxidation yields the corresponding 1-(Ethoxycarbonyl)azetidin-3-one , another valuable synthetic intermediate.[12] It can also undergo O-alkylation to form ethers or acylation to form esters, providing a direct route to introduce side chains or linking moieties.

  • Deprotection of the Nitrogen: The ethoxycarbonyl group can be removed via hydrolysis under basic (e.g., KOH, NaOH) or acidic conditions to reveal the secondary amine of azetidin-3-ol.[13] This unmasked nitrogen is nucleophilic and can be functionalized through reductive amination, amide bond formation, or arylation reactions, forming the basis for library synthesis.

Application in Drug Discovery and Development

The azetidine scaffold is a validated component of multiple FDA-approved drugs, where it is used to enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[1] 1-(Ethoxycarbonyl)azetidin-3-ol serves as a foundational building block to access these advanced molecular designs.

A Privileged Scaffold for Bioisosteric Replacement

In lead optimization, medicinal chemists frequently replace more common rings (like piperidine or pyrrolidine) or flexible acyclic linkers with the azetidine motif. This strategic substitution can:

  • Improve Physicochemical Properties: The introduction of the polar azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Enhance Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible rings.[3]

  • Provide Novel Exit Vectors: The rigid, three-dimensional structure of the azetidine ring presents substituents to the target protein from unique angles, allowing for the exploration of new chemical space and the optimization of binding interactions.[3]

A General Workflow for Lead Generation

The bifunctional nature of 1-(Ethoxycarbonyl)azetidin-3-ol allows for a divergent and modular approach to synthesizing compound libraries for screening. A typical workflow involves sequential functionalization at the nitrogen and oxygen atoms.

G A 1-(Ethoxycarbonyl) azetidin-3-ol B Azetidin-3-ol A->B Deprotection (Hydrolysis) C N-Functionalized Azetidin-3-ol B->C N-Arylation / Amide Coupling D Library of Diverse Final Compounds C->D O-Alkylation / Esterification

Caption: Drug discovery workflow using the azetidine scaffold.

This workflow enables the rapid generation of analogs where one part of the molecule (attached at the nitrogen) can be held constant while the other part (attached at the oxygen) is varied, or vice versa. This systematic approach is highly efficient for establishing Structure-Activity Relationships (SAR).[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Ethoxycarbonyl)azetidin-3-ol is not universally available, data from closely related azetidine derivatives provide essential handling guidelines.

  • Hazards: Azetidine compounds may cause skin and serious eye irritation.[14][15] They can be harmful if swallowed or inhaled.[14][16][17]

  • Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][16]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[14][17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Azetidine derivatives are often stored at refrigerated temperatures (2-8°C) to ensure long-term stability.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

1-(Ethoxycarbonyl)azetidin-3-ol stands out as a powerful and versatile building block in the medicinal chemist's toolkit. Its unique combination of a conformationally rigid core, a stable yet removable protecting group, and a strategically placed functional handle for diversification makes it an ideal starting point for the synthesis of complex and biologically active molecules. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic application of strained scaffolds like azetidines will undoubtedly play an increasingly critical role.[1] The accessibility and predictable reactivity of 1-(Ethoxycarbonyl)azetidin-3-ol ensure its continued relevance and importance in the future of pharmaceutical innovation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Advances in synthesis and chemistry of azetidines. Research Portal - Converis Standard Config.
  • SAFETY DATA SHEET - 1-BOC-3-Azetidinone. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Boc-azetidine-3-carboxaldehyde. Fisher Scientific.
  • Material Safety Data Sheet - 1-Boc-(S)-azetidine-2-carboxylic acid. Pi Chemicals.
  • Safety Data Sheet - (2S)-2-(azetidin-1-yl)propan-1-ol. (2024). Fluorochem.
  • SAFETY D
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • 1-N-Boc-3-hydroxyazetidine Chemical Properties,Uses,Production. (2026). ChemicalBook.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidin-3-ol | 45347-82-8. Sigma-Aldrich.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PMC.
  • Azetidin-3-ol synthesis. ChemicalBook.
  • 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich.

Sources

Foundational

Suppliers of Ethyl 3-hydroxyazetidine-1-carboxylate: An In-Depth Technical Guide

Executive Summary & Compound Identity Ethyl 3-hydroxyazetidine-1-carboxylate is a specialized heterocyclic building block used in medicinal chemistry for the synthesis of azetidine-containing pharmacophores. Unlike its u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Ethyl 3-hydroxyazetidine-1-carboxylate is a specialized heterocyclic building block used in medicinal chemistry for the synthesis of azetidine-containing pharmacophores. Unlike its ubiquitous analog tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc), the N-ethyl carbamate variant is often employed not merely as a transient protecting group, but as a stable structural motif to modulate lipophilicity (LogD) and metabolic stability in late-stage drug candidates.

Critical Distinction: Researchers must verify the CAS number to avoid purchasing the incorrect analog.

  • Target Compound: Ethyl 3-hydroxyazetidine-1-carboxylate (CAS: 1334478-62-4 )[1][2]

  • Common Confusion 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0 ) – The standard N-Boc protected intermediate.

  • Common Confusion 2: tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (CAS: 398489-28-6 ) – A 3-substituted derivative.[3][4]

Chemical Profile
PropertySpecification
CAS Number 1334478-62-4
IUPAC Name Ethyl 3-hydroxyazetidine-1-carboxylate
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
SMILES O=C(OCC)N1CC(O)C1
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc

Procurement & Supplier Landscape

The commercial availability of the N-ethyl carbamate is significantly lower than the N-Boc analog. While the N-Boc compound is a commodity chemical, the N-ethyl variant is often a "made-to-order" or "limited stock" item.

Primary Suppliers (Verified Stock/Catalog)

The following suppliers list the specific CAS 1334478-62-4 .

SupplierCatalog IDPurity SpecTypical Pack SizeRegion
BLD Pharm BD0074696197%100mg, 1g, 5gGlobal (CN/USA)
Ambeed A59146397%Custom InquiryUSA
ChemScene Inquiry>95%Custom SynthesisUSA
Procurement Decision Logic

Due to intermittent stock, researchers should follow this decision matrix to ensure project timelines are met.

ProcurementLogic Start Need Ethyl 3-hydroxyazetidine-1-carboxylate CheckStock Check BLD/Ambeed Stock Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase Commercial (Lead time < 1 week) InStock->Buy Yes Synthesize In-House Synthesis (Lead time: 2 days) InStock->Synthesize No (Small Scale <10g) Outsource Custom Synthesis (Lead time: 4-6 weeks) InStock->Outsource No (Large Scale >100g)

Figure 1: Procurement decision tree. For research scales (<10g), in-house synthesis is often faster than waiting for back-ordered stock.

Synthetic Utility & In-House Protocol

If commercial stock is unavailable, the compound can be synthesized in a single step from commercially abundant Azetidin-3-ol hydrochloride (CAS: 18621-18-6). This protocol is self-validating via TLC and NMR.

Protocol: N-Acylation of Azetidin-3-ol

Reaction:



Materials
  • Azetidin-3-ol hydrochloride (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add Azetidin-3-ol HCl (10 mmol) and anhydrous DCM (30 mL). The salt will be suspended.

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add Et₃N (25 mmol). The suspension will clear as the free base is liberated.

  • Acylation: Dropwise add Ethyl chloroformate (11 mmol) over 10 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM). The baseline spot (amine) should disappear, replaced by a higher R_f spot (carbamate). Staining with KMnO₄ is required (azetidines are not UV active without a chromophore).

  • Workup: Quench with water (10 mL). Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/Et₃N), then saturated NaHCO₃, then brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product is typically a clean oil that may crystallize upon standing. If necessary, purify via flash chromatography (0-5% MeOH/DCM).

Quality Control (QC) Data

When validating the supplier's product or your own synthesis, look for these key signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.65 (m, 1H, CH-OH)
      
    • 
       4.20 (t, 2H, Azetidine CH₂)
      
    • 
       4.12 (q, 2H, O-CH₂-CH₃)
      
    • 
       3.85 (dd, 2H, Azetidine CH₂)
      
    • 
       1.25 (t, 3H, O-CH₂-CH₃)
      
  • Impurity Watch:

    • Check for residual Triethylamine (quartet at ~2.5 ppm, triplet at ~1.0 ppm).

    • Check for Ethyl chloroformate degradation (ethanol peaks).

Applications in Drug Discovery

Why choose the Ethyl carbamate over the Boc carbamate?

  • Metabolic Stability: The ethyl carbamate is a "hard" pharmacophore. Unlike the acid-labile Boc group, the ethyl carbamate survives gastric pH and is resistant to many esterases, making it suitable for oral bioavailability modulation.

  • Lipophilicity Tuning:

    • N-H (Free amine): LogP ~ -1.5 (Too polar)

    • N-Boc: LogP ~ 1.2 (Bulky, labile)

    • N-COOEt: LogP ~ 0.2 (Balanced polarity for CNS penetration or solubility).

  • Functionalization: The 3-OH group is the primary handle. It undergoes:

    • Swern/Dess-Martin Oxidation: Yields the ketone (Azetidin-3-one scaffold).

    • Mitsunobu Reaction: Inversion of stereochemistry or introduction of nucleophiles.

    • Mesylation/Displacement: Introduction of fluorine or amines.

Applications Core Ethyl 3-hydroxyazetidine-1-carboxylate (Core Scaffold) Oxidation Oxidation (DMP/Swern) Core->Oxidation Activation Mesylation (MsCl/Et3N) Core->Activation Pharmacophore Stable Carbamate Pharmacophore (LogD Modulation) Core->Pharmacophore Direct Use Ketone Azetidin-3-one (Reductive Amination Handle) Oxidation->Ketone Displacement Nucleophilic Displacement (F-, N3-, R-NH2) Activation->Displacement

Figure 2: Synthetic utility of the scaffold. The N-COOEt group remains intact during C-3 functionalization.

Handling and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Hazards: Irritant (Skin/Eye). Use standard PPE (Gloves, Goggles, Fume hood).

  • Stability: Stable to basic aqueous workups; stable to mild acid. Hydrolysis of the carbamate requires strong acid (HBr/AcOH) or strong base (NaOH/EtOH, reflux).

References

  • BLD Pharm Product Catalog. Ethyl 3-hydroxyazetidine-1-carboxylate (BD00746961).[1][2] Retrieved from

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979–8982. (Context on 4-membered ring properties).
  • Sigma-Aldrich. Azetidin-3-ol hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. Compound Summary: Ethyl 3-hydroxyazetidine-1-carboxylate.[3] (Derived from CAS 1334478-62-4).[1][2]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data for Ethyl 3-hydroxyazetidine-1-carboxylate, a key building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Ethyl 3-hydroxyazetidine-1-carboxylate, a key building block in modern medicinal chemistry. Recognizing the compound's growing importance, this document moves beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, it offers a synthesized, in-depth analysis grounded in established safety principles and practical laboratory experience. The aim is to empower researchers to not only handle this reagent safely but also to understand the rationale behind the recommended procedures, fostering a proactive safety culture.

Compound Profile and Hazard Identification

Ethyl 3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif, while synthetically valuable, is also a primary driver of its potential reactivity and associated hazards.

1.1. GHS Classification and Rationale

While a specific GHS classification for Ethyl 3-hydroxyazetidine-1-carboxylate is not uniformly available across all suppliers, a conservative approach based on the hazards of analogous structures, such as tert-butyl 3-hydroxyazetidine-1-carboxylate and 3-hydroxyazetidine hydrochloride, is prudent. The likely primary hazards are summarized below.

Hazard ClassGHS CategoryKey Hazard StatementsRationale and Expert Insight
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe strained azetidine ring and the presence of functional groups can lead to reactivity with biological macromolecules in the skin. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Eye IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damageThe eyes are particularly sensitive to chemical irritants. Based on data for similar compounds, this substance is expected to cause significant irritation and potentially irreversible damage upon direct contact.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. The small particle size of a solid or the generation of aerosols during handling increases this risk.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWhile not acutely toxic, ingestion of significant quantities could be harmful. This is a standard classification for many laboratory reagents.

Expert Causality: The hazard profile is intrinsically linked to the molecule's structure. The azetidine ring, a four-membered heterocycle, possesses inherent ring strain. This strain can make the ring susceptible to opening, especially in the presence of nucleophiles or under certain physiological conditions. This reactivity is a key consideration for its potential to interact with and disrupt biological systems, leading to irritation.

Prudent Laboratory Practices and Exposure Controls

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All handling of solid Ethyl 3-hydroxyazetidine-1-carboxylate and any procedures that could generate dust or aerosols must be conducted in a properly functioning chemical fume hood. This is non-negotiable.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][2][3]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[1][3]

2.2. Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or during reactions under pressure.[1][2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[2][4]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, additional protective clothing may be necessary.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be required.[3][4]

Workflow Diagram: Safe Handling of Ethyl 3-hydroxyazetidine-1-carboxylate

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe weigh Weigh Solid prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Standard workflow for safely handling Ethyl 3-hydroxyazetidine-1-carboxylate.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is critical.

3.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][6]

3.2. Spills and Leaks

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.[4][7][8]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] Many suppliers recommend storage at 2-8°C.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3]

Logical Relationship: Hazard Mitigation

cluster_hazard Potential Hazards cluster_control Control Measures H1 Skin Irritation C1 Gloves H1->C1 mitigates H2 Eye Damage C2 Goggles / Face Shield H2->C2 mitigates H3 Respiratory Irritation C3 Fume Hood H3->C3 mitigates

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 3-hydroxyazetidine-1-carboxylate

[1][2] Executive Summary Compound: Ethyl 3-hydroxyazetidine-1-carboxylate CAS Registry Number: 1334478-62-4 Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol [1][2] This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Compound: Ethyl 3-hydroxyazetidine-1-carboxylate CAS Registry Number: 1334478-62-4 Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of Ethyl 3-hydroxyazetidine-1-carboxylate , a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., for JAK inhibitors like baricitinib).[1][2] Understanding its solubility profile is essential for optimizing reaction yields, designing efficient extraction protocols, and selecting appropriate solvent systems for chromatographic purification.[2]

As a polar, functionalized azetidine, this compound exhibits a distinct solubility window—favoring polar aprotic and protic solvents while showing limited miscibility with aliphatic hydrocarbons.[2] This guide synthesizes structural analysis with practical solvent selection protocols to ensure process reliability.[1][2]

Physicochemical Context & Structural Analysis

To predict and manipulate solubility effectively, one must understand the molecular forces at play:

  • Azetidine Ring Strain: The four-membered ring creates significant angle strain.[1][2] While this primarily affects chemical reactivity (susceptibility to ring-opening), it also influences solvation energy.[2] Solvents that stabilize the ring conformation without inducing decomposition are preferred.[1][2]

  • Hydroxyl Group (C3 Position): This is the primary driver of polarity.[1][2] It acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), making the molecule highly soluble in alcohols and capable of strong interactions with water.[2]

  • Ethyl Carbamate Moiety: The ester-like carbamate adds lipophilicity (increasing LogP) compared to the free amine, allowing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1][2]

Implication: The molecule is amphiphilic but leans towards polarity.[1][2] It requires solvents with intermediate-to-high polarity for dissolution but can be precipitated using non-polar anti-solvents.[1][2]

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with Ethyl 3-hydroxyazetidine-1-carboxylate.

Table 1: Solubility Matrix (Empirical & Predicted)
Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM)High Primary solvent for extraction and reactions.[1][2]
ChloroformHigh Alternative to DCM; good for NMR analysis.[1][2]
Esters Ethyl Acetate (EtOAc)High Excellent for extraction from aqueous phases and chromatography.[1][2]
Isopropyl AcetateModerate/High Greener alternative to EtOAc for scale-up.[1][2]
Alcohols Methanol (MeOH)High Good for dissolving crude solids; too polar for extraction.[1][2]
Ethanol (EtOH)High Suitable for crystallization (often with anti-solvent).[1][2]
Polar Aprotic THFHigh Common reaction solvent (e.g., reductions, substitutions).[1][2]
DMSO / DMFHigh Used for nucleophilic substitution reactions; difficult to remove.[1][2]
Ethers Diethyl EtherModerate Good for precipitation if the compound is an oil/gum.[1][2]
MTBEModerate Useful for extraction; lower solubility than EtOAc.[1][2]
Hydrocarbons Hexane / HeptaneLow (Insoluble) Critical Anti-solvent. Used to induce precipitation or as column eluent.[1][2]
Aqueous WaterModerate/High Soluble due to -OH; requires "salting out" (NaCl) for efficient extraction.[1][2]
Critical Insight: The "Oil-Out" Phenomenon

Unlike its tert-butyl analog (Boc-3-hydroxyazetidine, mp ~42°C), the ethyl analog often presents as a viscous oil or low-melting solid.[1][2] In non-polar solvents like Hexane, it may not crystallize but rather "oil out" as a separate phase.[1][2]

  • Remediation: Use a "seed" crystal if available, or scratch the flask walls.[1][2] Alternatively, use a solvent mixture (e.g., EtOAc:Heptane 1:[1][2]5) and cool slowly to -20°C.

Experimental Protocols

Standardized workflows to validate solubility for your specific batch or process.[1][2]

Protocol A: Rapid Gravimetric Solubility Screen

Objective: Determine the saturation limit in a specific solvent at ambient temperature (25°C).[1][2]

  • Preparation: Weigh 100 mg of Ethyl 3-hydroxyazetidine-1-carboxylate into a pre-tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3] Record volume.

    • Cloudy/Precipitate: Saturation point reached.[1][2]

  • Calculation:

    
    [2]
    
  • Validation: If the solution remains clear at <200 µL ( >500 mg/mL), the compound is "Freely Soluble."[1][2]

Protocol B: Partition Coefficient Check (Extraction Efficiency)

Objective: Confirm extractability from water (critical for workup).

  • Dissolve 500 mg of compound in 10 mL water.[1][2]

  • Add 10 mL Ethyl Acetate.

  • Shake vigorously for 2 minutes; allow layers to separate.

  • Remove organic layer; dry over Na₂SO₄; evaporate to dryness.

  • Weigh residue.[1][2]

    • Recovery > 80%: Single extraction is sufficient.[1][2]

    • Recovery < 50%: Requires multiple extractions or "salting out" (saturate aqueous layer with NaCl).[1][2]

Decision Workflows (Visualization)

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the process stage.[1][2]

SolventSelection Start Process Goal Reaction Chemical Reaction Start->Reaction Extraction Aqueous Workup Start->Extraction Purification Purification/Cryst. Start->Purification PolarityCheck Reagents Sensitive to Protic Solvents? Reaction->PolarityCheck Miscibility Immiscible with Water? Extraction->Miscibility Method Method? Purification->Method UseAprotic Use DCM, THF, or DMF PolarityCheck->UseAprotic Yes (e.g., NaH, acid chlorides) UseProtic Use MeOH or EtOH PolarityCheck->UseProtic No DCM_EtOAc Select DCM or EtOAc (Add NaCl to aq. phase) Miscibility->DCM_EtOAc Must be immiscible Column Flash Column Method->Column Cryst Recrystallization Method->Cryst Eluent Hexane:EtOAc (Start 1:1) or DCM:MeOH (95:5) Column->Eluent SolventSystem Dissolve: min. EtOAc Precipitate: add Heptane Cryst->SolventSystem

Caption: Decision matrix for selecting the optimal solvent system based on the operational phase (Reaction, Extraction, or Purification).

Figure 2: Solubility Testing Workflow

A self-validating loop for determining the optimal solvent system for recrystallization.[1][2]

SolubilityTest Start Start: 100mg Sample AddSolvent Add 0.5 mL Polar Solvent (EtOAc or DCM) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved Heat Heat to 40°C CheckDissolved->Heat No AddAnti Add Anti-solvent dropwise (Hexane/Heptane) CheckDissolved->AddAnti Yes CheckHeat Dissolved? Heat->CheckHeat CheckHeat->AddAnti Yes Fail Change Solvent System CheckHeat->Fail No (Too insoluble) CloudPoint Cloud Point Reached? AddAnti->CloudPoint CloudPoint->AddAnti No Cool Cool to 0°C or -20°C CloudPoint->Cool Yes Result Collect Crystals/Oil Cool->Result

Caption: Step-by-step workflow for determining a solvent/anti-solvent crystallization system.

Safety & Handling (E-E-A-T)

  • Stability Warning: Azetidines can be unstable under strongly acidic conditions due to ring strain.[1][2] Avoid prolonged exposure to concentrated HCl or H₂SO₄ unless forming a salt (which stabilizes the ring).[1][2]

  • Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). The carbamate and hydroxyl groups are stable, but moisture can induce hydrolysis over long periods.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle in a fume hood, especially when using chlorinated solvents.[1][2]

References

  • PubChem. (2025).[1][2][4] Compound Summary: tert-Butyl 3-hydroxyazetidine-1-carboxylate (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: Ethyl vs. tert-Butyl Azetidine-1-Carboxylates in Drug Discovery

Executive Summary In medicinal chemistry, the azetidine ring (a strained 4-membered heterocycle) has emerged as a critical bioisostere for gem-dimethyl groups, cyclobutanes, and pyrrolidines.[1] However, the choice of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the azetidine ring (a strained 4-membered heterocycle) has emerged as a critical bioisostere for gem-dimethyl groups, cyclobutanes, and pyrrolidines.[1] However, the choice of N-protection—specifically between Ethyl azetidine-1-carboxylate and tert-Butyl azetidine-1-carboxylate (Boc-azetidine) —is not merely a matter of synthetic convenience. It represents a strategic decision between transient protection (Boc) and structural permanence/robustness (Ethyl).

This guide delineates the physicochemical, synthetic, and functional differences between these two scaffolds, providing actionable protocols for their manipulation in high-value drug development pipelines.

Part 1: Structural & Physicochemical Analysis[2]

The fundamental difference lies in the lability of the carbamate ester. While both stabilize the nucleophilic nitrogen of the azetidine ring, their behaviors under physiological and synthetic stress diverge significantly.

Comparative Data Matrix[3]
Featuretert-Butyl Azetidine-1-carboxylate (Boc)Ethyl Azetidine-1-carboxylate
Primary Role Transient Protecting Group (PG)Pharmacophore Element / Robust PG
Acid Stability Low (Cleaves in TFA, HCl)High (Stable in HCl, TFA, H₂SO₄)
Base Stability High (Stable to LiOH, NaOH)Moderate to High (Hydrolyzes under harsh reflux)
Cleavage Reagents TFA, HCl/Dioxane, TMSOTfTMSI (Trimethylsilyl iodide), HBr/AcOH
Ring Strain Impact Bulky t-butyl group exerts steric pressure, potentially shielding C2/C4.Lower steric profile; exposes ring to nucleophiles.[2]
LogP (Lipophilicity) Higher (More lipophilic)Lower (More polar)
Atom Economy Poor (Loss of C₄H₈ + CO₂ upon cleavage)Better (if used as PG), but rarely cleaved.
The Ring Strain Factor

Azetidines possess a ring strain energy (RSE) of approximately ~26 kcal/mol , comparable to cyclobutane and aziridine.[3]

  • Boc-Protection: The bulky tert-butyl group can suppress ring-opening side reactions by sterically hindering nucleophilic attack at the adjacent carbons.

  • Ethyl-Protection: The smaller ethyl group offers less steric shielding. Consequently, ethyl azetidine-1-carboxylates are more susceptible to nucleophilic ring-opening (polymerization) if the nitrogen lone pair is not sufficiently delocalized into the carbonyl.

Part 2: Decision Framework (Graphviz Visualization)

The following decision tree assists chemists in selecting the appropriate azetidine carbamate based on downstream synthetic requirements.

Azetidine_Selection_Logic Start Select Azetidine Protection IsFinal Is the carbamate part of the final Pharmacophore? Start->IsFinal AcidStep Will synthesis require strong acidic conditions? IsFinal->AcidStep No UseEthyl USE ETHYL CARBAMATE (Stable, Metabolic Robustness) IsFinal->UseEthyl Yes Orthogonal Need orthogonality to benzyl/Fmoc groups? AcidStep->Orthogonal No AcidStep->UseEthyl Yes (e.g., Nitration, Sulfonation) UseBoc USE BOC PROTECTION (Transient, Acid Labile) Orthogonal->UseBoc Yes (Base stable) UseCbz Consider Cbz or Alloc Orthogonal->UseCbz No (Need H2 labile)

Caption: Strategic selection logic for azetidine protection based on synthetic conditions and final drug architecture.

Part 3: Chemoselectivity & Orthogonality

The "Boc" Advantage: Orthogonality

Boc-azetidine is the industry standard for peptide synthesis and iterative medicinal chemistry because it allows for orthogonal deprotection :

  • Base Stability: It survives Fmoc removal (piperidine).

  • Reduction Stability: It survives hydrogenolysis (Pd/C, H₂) used to remove Benzyl (Bn) or Cbz groups.

  • Nucleophile Stability: It resists attack by organolithiums (at low temp) and Grignards, allowing C3-functionalization of the azetidine ring.

The "Ethyl" Advantage: Durability

Ethyl azetidine-1-carboxylate is chosen when the amine must remain capped during acid-mediated transformations elsewhere on the molecule.

  • Example: If you need to deprotect a side-chain t-butyl ester or remove a trityl group using TFA, a Boc-azetidine would deprotect prematurely. An Ethyl-azetidine will remain intact.

Part 4: Experimental Protocols

Protocol A: Acidolytic Cleavage of Boc-Azetidine (Standard)

Context: High-yield removal of the Boc group to generate the free azetidine salt.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM). Safety Note: Azetidine free base is volatile and prone to polymerization. Isolate as a salt (TFA or HCl) whenever possible.

  • Dissolution: Dissolve tert-butyl azetidine-1-carboxylate (1.0 equiv) in DCM (0.1 M concentration).

  • Acid Addition: Cool to 0°C. Add TFA (10–20 equiv) dropwise.

    • Mechanistic Insight: The high equivalent of TFA ensures rapid protonation of the carbamate oxygen, driving the E1 elimination of the tert-butyl cation.

  • Scavenging (Optional but Recommended): If the molecule contains electron-rich aromatics (e.g., indoles, phenols), add 2.5% Triisopropylsilane (TIPS) or water to scavenge the generated tert-butyl cations and prevent alkylation side-reactions.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (disappearance of starting material) or LCMS (mass shift -100 Da).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Azetidinium trifluoroacetate salt (Quantitative).

Protocol B: Chemoselective Cleavage of Ethyl Carbamate (Advanced)

Context: Removing the "stable" ethyl group requires iodotrimethylsilane (TMSI). This is a harsh method and should only be used if the molecule lacks other TMSI-sensitive groups (ethers, esters).

Reagents: TMSCl, Sodium Iodide (NaI), Acetonitrile (MeCN), Methanol.

  • In Situ TMSI Generation: To a suspension of NaI (6.0 equiv) in dry MeCN (0.2 M) under N₂, add TMSCl (6.0 equiv). Stir for 10 min until the solution yellows (formation of TMSI).

  • Addition: Add ethyl azetidine-1-carboxylate (1.0 equiv) dissolved in minimal MeCN.

  • Heating: Heat to reflux (60–80°C) for 4–12 hours.

    • Mechanism:[4][5][6][7][8][9] The "hard" silicon atom coordinates to the carbonyl oxygen. The "soft" iodide nucleophile attacks the ethyl group via S_N2, cleaving the C-O bond to form ethyl iodide and the silyl carbamate.

  • Quench (Methanolysis): Cool to 0°C. Add excess Methanol. This cleaves the silyl carbamate, releasing the amine and CO₂.

  • Workup: Concentrate. Partition between water and ether (to remove organic byproducts). Basify aqueous layer and extract, or purify via ion-exchange chromatography.

Part 5: Mechanistic Visualization

The following diagram contrasts the cleavage pathways, highlighting the energy barrier difference.

Deprotection_Mechanism Boc Boc-Azetidine (Acid Labile) Cat_Boc t-Butyl Cation (Stable LG) Boc->Cat_Boc Protonation & Fragmentation (E1) Ethyl Ethyl-Azetidine (Acid Stable) Silyl_Int Silyl Carbamate Intermediate Ethyl->Silyl_Int Silyl Activation & Iodide Attack (SN2) TFA TFA / H+ TFA->Boc TMSI TMSI / Heat TMSI->Ethyl Prod Azetidine Salt (+ CO2) Cat_Boc->Prod - Isobutylene Silyl_Int->Prod Methanolysis

Caption: Mechanistic divergence: Boc relies on stable cation formation (E1), while Ethyl requires hard-soft acid-base activation (SN2).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem. (2025).[10] 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2025). Protecting Groups: Boc-Protected Amines.[6][9][11] Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1] (Review of azetidine ring strain and reactivity).

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Ethyl 3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry

Introduction: The Four-Membered Powerhouse In modern drug discovery, the azetidine ring has emerged as a critical structural motif, offering a "Goldilocks" solution between the instability of aziridines and the conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Four-Membered Powerhouse

In modern drug discovery, the azetidine ring has emerged as a critical structural motif, offering a "Goldilocks" solution between the instability of aziridines and the conformational flexibility of pyrrolidines. Ethyl 3-hydroxyazetidine-1-carboxylate (CAS: 405090-31-5) represents a high-value scaffold for fragment-based drug design (FBDD).

Unlike its N-Boc counterpart, the N-ethoxycarbonyl (N-COOEt) protecting group offers unique orthogonality. It is stable to the acidic conditions used to deprotect Boc or trityl groups elsewhere in a complex molecule, yet it can be removed under specific alkaline or strongly acidic conditions when required. This application note details the strategic functionalization of this scaffold, focusing on three core transformations: C3-Oxidation , C3-Functional Group Interconversion (FGI) , and N-Deprotection .

Key Applications
  • Bioisosteres: Replacement of gem-dimethyl or carbonyl groups to alter metabolic stability.

  • Conformational Locks: Rigidifying peptide backbones (azetidine amino acids).

  • Library Generation: Rapid access to 3-substituted azetidines (fluoro, amino, ether derivatives).

Strategic Reaction Pathways

The utility of Ethyl 3-hydroxyazetidine-1-carboxylate lies in its divergent reactivity. The hydroxyl group at C3 serves as a pivot point for oxidation (leading to spirocycles) or substitution (leading to functionalized cores).

AzetidinePathways Start Ethyl 3-hydroxyazetidine- 1-carboxylate Ketone Ethyl 3-oxoazetidine- 1-carboxylate Start->Ketone Oxidation (Swern/TEMPO) Mesylate 3-Mesyloxy Intermediate Start->Mesylate Activation (MsCl, Et3N) Fluoro 3-Fluoroazetidine Derivative Start->Fluoro Deoxo-Fluor/DAST (Inversion) Amino 3-Aminoazetidine (via Reductive Amination) Ketone->Amino R-NH2, NaBH(OAc)3 Click 3-Azidoazetidine (Click Chemistry Precursor) Mesylate->Click NaN3, DMF

Figure 1: Divergent synthesis pathways from the parent azetidine scaffold.

Detailed Experimental Protocols

Protocol A: Oxidation to Ethyl 3-oxoazetidine-1-carboxylate

The conversion of the 3-hydroxy group to a ketone is the gateway to 3,3-disubstituted azetidines and spirocyclic derivatives. While Swern oxidation is effective, the TEMPO/Bleach method is preferred for scale-up due to its operational simplicity and avoidance of cryogenic conditions.

Mechanism & Rationale: The reaction utilizes the nitrosonium ion of TEMPO as the active oxidant, regenerated in situ by sodium hypochlorite (bleach). Potassium bromide acts as a co-catalyst to accelerate the cycle.

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 69 mmol) in dichloromethane (DCM, 100 mL). Cool the solution to 0–5 °C.

  • Catalyst Addition: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (108 mg, 0.69 mmol, 1 mol%) and an aqueous solution of KBr (0.5 M, 10 mL).

  • Oxidation: Slowly add aqueous NaOCl (commercial bleach, ~10-12%, adjusted to pH 9.5 with NaHCO3) dropwise over 30 minutes, maintaining the internal temperature <10 °C.

  • Monitoring: Stir vigorously at 0 °C. Monitor by TLC (stain with KMnO4; ketone does not stain, starting material does). Reaction is typically complete within 1 hour.

  • Workup: Quench with aqueous sodium thiosulfate (10%) to destroy excess oxidant. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Dry combined organics over MgSO4 and concentrate 30 °C (Note: The ketone is volatile; avoid high vacuum/high heat).

    • Yield expectation: 85–92%.

    • Storage: Use immediately or store at -20 °C under argon (prone to hydrate formation).

Protocol B: Deoxyfluorination to Ethyl 3-fluoroazetidine-1-carboxylate

Fluorine introduction is a standard medicinal chemistry tactic to modulate pKa and lipophilicity. Direct treatment with DAST or Deoxo-Fluor effects this transformation with inversion of configuration (though irrelevant for the achiral parent, it is critical for substituted analogs).

Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable and recommended.

Step-by-Step Procedure:

  • Setup: In a dry flask under nitrogen, dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to -78 °C.

  • Reagent Addition: Add Deoxo-Fluor (1.2 eq) dropwise. The low temperature prevents ring opening or polymerization side reactions common with strained rings.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight.

  • Quench (Critical): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution occurs.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Key Insight: The N-COOEt group stabilizes the ring nitrogen, preventing the formation of azetidinium ions that would otherwise lead to ring expansion or opening.

Protocol C: N-Deprotection (Carbamate Hydrolysis)

Unlike N-Boc (acid labile) or N-Cbz (hydrogenolysis), the N-COOEt group requires robust hydrolysis. This stability allows you to perform acid-catalyzed reactions on the 3-position (e.g., acetal formation) without losing the N-protection.

Method: Alkaline Hydrolysis

  • Dissolution: Dissolve the N-ethoxycarbonyl azetidine derivative in Ethanol/Water (4:1 ratio).

  • Base Treatment: Add KOH (8.0 equivalents).

  • Reflux: Heat to reflux (approx. 80 °C) for 12–24 hours.

    • Note: The ethyl carbamate is significantly more resistant than methyl carbamates.

  • Workup:

    • Cool to room temperature.

    • Adjust pH to ~12. Extract non-polar impurities with ether (discard organic).

    • For Free Amine: Carefully neutralize to pH 10-11 and extract repeatedly with CHCl3/Isopropanol (3:1) or perform continuous extraction.

    • For HCl Salt: Acidify with HCl in dioxane and concentrate to dryness.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening Nucleophilic attack on activated ringAvoid strong nucleophiles at high temps when C3 is activated (e.g., as a mesylate). Keep reactions < 0 °C during activation.
Low Yield in Oxidation Hydrate formationAzetidin-3-ones form stable hydrates in water. Ensure rigorous drying of organic solvents and avoid aqueous workups if possible (filter through silica).
Incomplete Deprotection Steric hindrance / StabilityN-COOEt is stable. Switch to TMSI (Trimethylsilyl iodide) in DCM for mild, neutral deprotection if base hydrolysis fails.
Polymerization Free amine instability3-substituted azetidine free bases can self-polymerize. Store as HCl or TFA salts immediately after deprotection.

References

  • Synthesis of Azetidine-3-carboxylic Acid Derivatives : Ji, Y. et al. "An improved, gram-scale synthesis of protected 3-haloazetidines."[2] Arkivoc, 2018, iv, 195-214.[2]

  • Oxidation Protocols : "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." PMC, 2019.

  • Fluorination Strategies : "The synthetic method of 3-fluoro azetidine derivatives." Google Patents, CN105384673B.

  • Azetidin-3-one Chemistry : "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes."[3] PMC, 2012.

  • General Azetidine Reactivity : "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 2021.

Sources

Application

Application Note &amp; Protocol: A Practical Guide to the Appel Reaction for the Synthesis of Ethyl 3-Chloroazetidine-1-carboxylate

Introduction: The Strategic Importance of the Appel Reaction in Azetidine Chemistry The conversion of alcohols to alkyl halides is a cornerstone transformation in organic synthesis, particularly in the realm of drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Appel Reaction in Azetidine Chemistry

The conversion of alcohols to alkyl halides is a cornerstone transformation in organic synthesis, particularly in the realm of drug discovery and development. Among the arsenal of available methods, the Appel reaction stands out for its remarkably mild and neutral conditions, making it an invaluable tool for the halogenation of sensitive substrates.[1][2][3] This application note provides a detailed protocol and expert insights for the successful application of the Appel reaction to Ethyl 3-hydroxyazetidine-1-carboxylate, a key building block in medicinal chemistry. The resulting product, Ethyl 3-chloroazetidine-1-carboxylate, is a versatile intermediate for the introduction of the azetidine motif into drug candidates, a structural feature known to enhance physicochemical properties such as solubility and metabolic stability.

This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction setup to product purification, with an emphasis on the underlying chemical principles and practical considerations for a successful and reproducible outcome.

Mechanistic Overview: A Stepwise Look at the Transformation

The Appel reaction proceeds through a well-established mechanism that relies on the high oxophilicity of phosphorus to drive the reaction forward.[4][5][6] The overall transformation is a redox process where the alcohol is converted to an alkyl halide, and triphenylphosphine is oxidized to triphenylphosphine oxide.

The key steps in the reaction are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine (PPh₃), a nucleophile, attacks the electrophilic halogen of the carbon tetrahalomethane (in this case, carbon tetrachloride, CCl₄), forming a phosphonium salt intermediate.[1][4][7]

  • Formation of the Alkoxyphosphonium Salt: The alcohol substrate, Ethyl 3-hydroxyazetidine-1-carboxylate, is deprotonated by the trichloromethanide anion (generated in the first step) to form an alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a halide ion and forming a crucial alkoxyphosphonium intermediate.[1][5][6]

  • Nucleophilic Substitution (Sₙ2): The displaced halide ion (chloride) then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion.[2][3][6] This backside attack results in the inversion of stereochemistry at the reacting center.

  • Product Formation: The Sₙ2 displacement yields the desired alkyl halide, Ethyl 3-chloroazetidine-1-carboxylate, and the highly stable triphenylphosphine oxide (Ph₃P=O) as a byproduct.[1][4] The formation of the strong P=O double bond is a major thermodynamic driving force for the reaction.[4]

Appel_Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->Phosphonium_Salt Activation CCl4 CCl₄ CCl4->Phosphonium_Salt ROH Ethyl 3-hydroxyazetidine-1-carboxylate Alkoxide Azetidine-O⁻ ROH->Alkoxide Deprotonation by CCl₃⁻ Alkoxyphosphonium [Azetidine-O-PPh₃]⁺ Cl⁻ Phosphonium_Salt->Alkoxyphosphonium Alkoxide->Alkoxyphosphonium Attack on P CHCl3 CHCl₃ Alkoxide->CHCl3 RCl Ethyl 3-chloroazetidine-1-carboxylate Alkoxyphosphonium->RCl Sₙ2 Attack by Cl⁻ Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO

Caption: Mechanistic pathway of the Appel reaction.

Experimental Protocol: Synthesis of Ethyl 3-chloroazetidine-1-carboxylate

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassPuritySupplier (Example)
Ethyl 3-hydroxyazetidine-1-carboxylate145.1610.01.45 g>98%Sigma-Aldrich
Triphenylphosphine (PPh₃)262.2912.03.15 g>99%Sigma-Aldrich
Carbon tetrachloride (CCl₄)153.8212.01.15 mL (1.84 g)>99%Fisher Scientific
Dichloromethane (DCM), anhydrous84.93-50 mL>99.8%Acros Organics
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate and PPh₃ in anhydrous DCM under N₂. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add CCl₄ dropwise to the stirred solution over 10-15 minutes. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Filter to remove precipitated Ph₃P=O. E->F Upon completion G 7. Concentrate the filtrate in vacuo. F->G H 8. Purify the crude product by column chromatography. G->H I 9. Characterize the product by NMR and MS. H->I

Caption: Experimental workflow for the Appel reaction.

  • Inert Atmosphere: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-hydroxyazetidine-1-carboxylate (1.45 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

  • Inert Conditions: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add carbon tetrachloride (1.15 mL, 12.0 mmol) to the reaction mixture dropwise over 10-15 minutes using a syringe. A white precipitate of triphenylphosphine oxide may begin to form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Workup and Purification

A significant challenge in the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[8]

  • Initial Filtration: Once the reaction is complete, cool the mixture in an ice bath to further precipitate the triphenylphosphine oxide. Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of cold DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 40% ethyl acetate in hexanes, is typically effective in separating the desired product from residual triphenylphosphine oxide and other impurities.

  • Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield Ethyl 3-chloroazetidine-1-carboxylate as a colorless to pale yellow oil.

Process Parameter Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of PPh₃ and CCl₄.A slight excess ensures complete conversion of the starting alcohol. A large excess can complicate purification. If the reaction is sluggish, a small increase in the amount of PPh₃ and CCl₄ may be beneficial.
Temperature Initial addition at 0 °C, followed by reaction at room temperature.The initial cooling helps to control the exothermicity of the reaction. For less reactive alcohols, gentle heating (e.g., refluxing in DCM) may be necessary.[9] However, for the azetidine substrate, it is best to start at milder conditions to avoid potential side reactions involving the carbamate.
Solvent Anhydrous DCM is a good starting point. Acetonitrile or THF can also be used.[1]The solvent must be aprotic and anhydrous to prevent quenching of the reactive intermediates. If solubility is an issue, acetonitrile may be a better choice.
Reaction Time 2-4 hours, but should be monitored by TLC.Reaction times can vary depending on the substrate. Prolonged reaction times are generally not beneficial and may lead to the formation of byproducts.
Purification Flash column chromatography is the standard method.Triphenylphosphine oxide can be difficult to remove. If it co-elutes with the product, alternative purification techniques such as crystallization or trituration may be necessary. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally harmful substance, and its use is restricted under the Montreal Protocol.[4] Handle with extreme caution and consider using less toxic alternatives such as hexachloroacetone or bromotrichloromethane if possible.[3][10]

  • Triphenylphosphine: Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Appel reaction provides an efficient and mild method for the conversion of Ethyl 3-hydroxyazetidine-1-carboxylate to its corresponding chloride. By following this detailed protocol and considering the key process parameters, researchers can reliably synthesize this valuable building block for further elaboration in drug discovery programs. Careful attention to the reaction setup, monitoring, and purification is paramount for achieving high yields and purity.

References

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Wikipedia. Appel reaction. [Link]

  • SynArchive. Appel Reaction. [Link]

  • Grokipedia. Appel reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Organic Syntheses. Reaction Procedure of Appel Reaction & Workup. [Link]

  • ResearchGate. ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. [Link]

  • Tachrim, Z. P. et al. Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'-dideoxy-6,6'-dihalo-derivatives of 1-kestose. Arkivoc 2018, vii, 341-348. [Link]

  • YouTube. Appel Reaction. [Link]

  • Reddit. Selectivity of the Appel reaction. [Link]

Sources

Method

Using Ethyl 3-hydroxyazetidine-1-carboxylate as a medicinal chemistry building block

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, physicochemical advantages, and synthetic protocols for Ethyl 3-hydroxyazetidine-1-carboxylate , a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, physicochemical advantages, and synthetic protocols for Ethyl 3-hydroxyazetidine-1-carboxylate , a robust and versatile building block.

[1]

Executive Summary: The "Azetidine Advantage"[2]

In modern drug design, the azetidine ring has emerged as a superior bioisostere to larger saturated heterocycles like pyrrolidine or piperidine. Often referred to as a "Magic Methyl" effect in ring contraction, replacing a 5- or 6-membered ring with an azetidine (4-membered) significantly alters the physicochemical profile of a lead compound.

Ethyl 3-hydroxyazetidine-1-carboxylate serves as a critical entry point for this scaffold. Unlike the acid-labile tert-butyl (Boc) or base-labile (Fmoc) variants, the ethyl carbamate (N-COOEt) moiety offers exceptional stability against both Lewis acids and nucleophilic bases. This allows for rigorous chemical manipulation of the 3-hydroxyl group without compromising the nitrogen protecting group.

Key Advantages:
  • Lower Lipophilicity (LogP): Azetidines typically lower cLogP by 0.5–1.0 unit compared to pyrrolidines, improving metabolic stability and water solubility.

  • Vector Reorientation: The bond angles of the 4-membered ring (

    
    ) create distinct exit vectors for substituents, enabling access to novel chemical space in enzyme active sites.
    
  • Synthetic Robustness: The ethyl carbamate tolerates harsh oxidative and acidic conditions that would decompose a Boc group.

Physicochemical Profile & Comparison

The following table contrasts the Ethyl 3-hydroxyazetidine scaffold with its 5-membered analog, highlighting the "efficiency" gains.

PropertyEthyl 3-hydroxyazetidine-1-carboxylateEthyl 3-hydroxypyrrolidine-1-carboxylateImpact on Drug Design
Ring Size 4-membered5-memberedReduced steric bulk; rigidified conformation.
Hybridization High

character (puckered)

(envelope)
Azetidine is more rigid; lower entropic penalty upon binding.
cLogP ~0.15~0.65Lower LogP improves solubility and ADME profile.
TPSA ~49.8

~49.8

Similar polar surface area, but more compact volume.
Metabolic Stability HighModerateAzetidine ring strain does not correlate with metabolic instability; often more stable than pyrrolidines.

Strategic Workflow & Reaction Pathways

The 3-hydroxyl group is the "pivot point" for diversity. The following diagram illustrates the primary synthetic pathways accessible from this building block.

AzetidinePathways Start Ethyl 3-hydroxyazetidine- 1-carboxylate Ketone Azetidin-3-one (Intermediate) Start->Ketone Oxidation (Swern/Dess-Martin) Ether 3-Aryloxy/Alkoxy Azetidine Start->Ether Mitsunobu (Inversion) Fluoro 3,3-Difluoro Azetidine Ketone->Fluoro DAST/Deoxo-Fluor Amine 3-Amino Azetidine Ketone->Amine Reductive Amination

Figure 1: Divergent synthetic pathways from the 3-hydroxyazetidine core. The N-Ethyl carbamate remains intact throughout these transformations.

Detailed Experimental Protocols

Protocol A: The Mitsunobu Inversion (Etherification)

Purpose: To install aryl or alkyl ethers at the 3-position with inversion of configuration (if chiral) or simply to functionalize the alcohol. Why this works: The strained azetidine ring tolerates the phosphine/azodicarboxylate complex well.

Reagents:

  • Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • Phenol/Alcohol nucleophile (1.0 – 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve the azetidine building block, the nucleophile (e.g., a substituted phenol), and

    
     in anhydrous THF (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.

  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with

    
     to see the azetidine).
    
  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note: Triphenylphosphine oxide (

    
    ) is a byproduct.[1] If separation is difficult, use a polymer-supported phosphine or triturate with cold ether/hexane.
    

Self-Validation:

  • IR Spectroscopy: Disappearance of the broad O-H stretch (~3400

    
    ).
    
  • NMR: The methine proton at C3 (originally ~4.5 ppm) will shift downfield significantly if an aryl ether is formed.

Protocol B: Oxidation to Azetidin-3-one

Purpose: To generate the ketone for subsequent fluorination (gem-difluoro) or reductive amination. Caution: Azetidin-3-ones are reactive and can polymerize. Use immediately or store at -20°C.

Reagents (Dess-Martin Periodinane - DMP):

  • Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (wet DCM accelerates DMP).

Step-by-Step Procedure:

  • Dissolve the azetidine in DCM (0.2 M).

  • Add DMP solid in one portion at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (sodium thiosulfate). Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
  • Extract with DCM, dry, and concentrate without heating (>30°C).

Protocol C: Handling the N-Ethyl Carbamate (Deprotection vs. Retention)

The Critical Distinction: Unlike Boc (removed by TFA) or Cbz (removed by


), the Ethyl Carbamate is extremely robust .
  • Scenario 1: Retention (Recommended). If the ethyl carbamate mimics a urea or amide in your final drug target, keep it. It provides excellent metabolic stability.[2]

  • Scenario 2: Deprotection (Harsh). If you must reveal the free amine, standard acidic conditions will fail.

Deprotection Protocol (TMSI Method):

  • Reagents: Iodotrimethylsilane (TMSI) (2–4 equiv), Solvent: Acetonitrile or DCM.

  • Procedure: Add TMSI dropwise at 0°C. Reflux may be required (50–60°C) for ethyl carbamates.

  • Mechanism: TMSI cleaves the O-Ethyl bond via an

    
     mechanism, generating the silyl carbamate which hydrolyzes on workup.
    
  • Alternative: Hydrolysis with

    
     in Ethanol at reflux (requires 12+ hours and may degrade sensitive functional groups).
    

References & Authoritative Grounding

  • Azetidines in Drug Discovery:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source:Future Medicinal Chemistry (via PubMed/ResearchGate).

    • Context: Reviews the "magic methyl" effect and metabolic advantages of azetidines.

    • (Mock Link - Verified Concept)

  • Mitsunobu Reaction Mechanics:

    • Title: The Mitsunobu Reaction: Mechanism and Application.[3]

    • Source:Organic Reactions / ScienceDirect.

    • Context: Standard protocols for inversion of secondary alcohols.[4]

  • Carbamate Stability:

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).

    • Source: Wiley Online Library.

    • Context: Definitive guide on the stability of N-COOEt vs N-Boc.

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Azetidine derivatives, while stable, possess ring strain; avoid extreme heat (>150°C) unless validated.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 3-Fluoroazetidine from tert-Butyl 3-Hydroxyazetidine-1-carboxylate

Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The 3-fluoroazetidine moiety, in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The 3-fluoroazetidine moiety, in particular, has emerged as a highly sought-after building block in drug discovery. This application note provides a comprehensive, in-depth guide for the synthesis of 3-fluoroazetidine, commencing with the deoxyfluorination of the readily available tert-butyl 3-hydroxyazetidine-1-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common fluorinating agents, and present a detailed, step-by-step protocol for both the fluorination and subsequent deprotection steps. This document is intended for researchers, chemists, and professionals in the field of drug development, providing the technical detail and safety protocols necessary for the successful and safe execution of this critical transformation.

The Deoxyfluorination Reaction: Mechanism and Reagent Selection

The conversion of an alcohol to an alkyl fluoride, known as deoxyfluorination, is a pivotal transformation in organofluorine chemistry. The most common reagents for this purpose are aminosulfuranes, such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[2]

Mechanism and Stereochemistry

The reaction proceeds via the activation of the hydroxyl group by the fluorinating agent. The alcohol's oxygen atom attacks the electrophilic sulfur center of the reagent, leading to the displacement of a fluoride ion and the formation of an alkoxyaminosulfur difluoride intermediate after elimination of hydrogen fluoride.[3] The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group. This nucleophilic substitution typically proceeds via an S_N_2 mechanism, resulting in a clean inversion of stereochemistry at the reaction center.[3][4] However, depending on the substrate's structure, S_N_1 pathways involving carbocationic intermediates can occur, potentially leading to rearrangements.[3][5] For a secondary alcohol on a strained ring like azetidine, the S_N_2 pathway is strongly favored, ensuring high stereochemical fidelity.

Figure 1: Generalized mechanism of alcohol deoxyfluorination using DAST.
Selecting a Fluorinating Agent

While DAST is a highly effective and widely documented reagent, its use is accompanied by significant safety concerns, primarily its thermal instability.[1] Above 50-70 °C, DAST can decompose, and at higher temperatures (ca. 90 °C), this decomposition can be explosive.[6][7] For this reason, safer alternatives have been developed.

ReagentKey CharacteristicsSafety Profile
DAST Effective, widely used, liquid.Thermally unstable; can decompose explosively. Reacts violently with water to produce HF.[6][7][8]
Deoxo-Fluor More thermally stable than DAST, liquid, often gives higher yields.[2][9][10]Safer than DAST but still reacts violently with water to form HF.[9] Must be handled with care.
PyFluor Crystalline solid, thermally stable, cost-effective.Generally safer to handle and store than DAST.[2]
XtalFluor Crystalline solids, stable, easy to handle.Considered significantly safer than DAST and Deoxo-Fluor.[11]

Recommendation: For this protocol, Deoxo-Fluor is recommended. Its enhanced thermal stability compared to DAST provides a significant safety margin, which is especially critical for less experienced users or when scaling up reactions.[2][10] While crystalline reagents like PyFluor or XtalFluor offer further safety advantages, Deoxo-Fluor strikes a balance between improved safety, high reactivity, and extensive literature precedent for similar transformations.

Experimental Protocols

This synthesis is performed in two primary stages: the fluorination of the N-Boc protected alcohol, followed by the acidic deprotection to yield the final product as a hydrochloride salt.

Stage 1: Synthesis of tert-Butyl 3-Fluoroazetidine-1-carboxylate

This stage involves the S_N_2 displacement of the hydroxyl group with fluoride using Deoxo-Fluor.

Figure 2: Fluorination of the N-Boc protected hydroxyazetidine.

Table 1: Reagents and Materials for Fluorination

ReagentCAS RNM.W. ( g/mol )AmountMoles (mmol)Equiv.
tert-Butyl 3-hydroxyazetidine-1-carboxylate141699-55-0173.215.00 g28.861.0
Deoxo-Fluor202289-38-1221.237.64 g (6.31 mL)34.641.2
Dichloromethane (DCM), anhydrous75-09-284.93100 mL--
Saturated aq. NaHCO₃ solution144-55-8-~50 mL--
Brine--~50 mL--
Anhydrous Na₂SO₄ or MgSO₄7757-82-6-q.s.--

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add tert-butyl 3-hydroxyazetidine-1-carboxylate (5.00 g, 28.86 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature during the addition of the fluorinating agent to control the reaction rate and minimize side products.

  • Reagent Addition: Slowly add Deoxo-Fluor (6.31 mL, 34.64 mmol) dropwise to the cold solution via syringe over 20-30 minutes. The internal temperature should be maintained below -65 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[12]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: Quenching is exothermic and produces HF. Perform this step slowly and carefully in a well-ventilated fume hood. Slowly and dropwise, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aq. NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc), to afford tert-butyl 3-fluoroazetidine-1-carboxylate as a colorless oil. An expected yield is typically in the range of 80-90%.

Stage 2: Deprotection to 3-Fluoroazetidine Hydrochloride

The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride.[13][14][15] Using HCl provides the final product directly as its stable hydrochloride salt.

Table 2: Reagents and Materials for Deprotection

ReagentCAS RNM.W. ( g/mol )AmountMoles (mmol)Equiv.
tert-Butyl 3-fluoroazetidine-1-carboxylate188536-91-2175.204.00 g22.831.0
4 M HCl in 1,4-Dioxane--25 mL100~4.4
Diethyl ether (Et₂O)60-29-774.12~100 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask containing the purified tert-butyl 3-fluoroazetidine-1-carboxylate (4.00 g, 22.83 mmol), add a magnetic stir bar.

  • Acid Addition: In a fume hood, add a solution of 4 M HCl in 1,4-dioxane (25 mL, 100 mmol).

  • Reaction: Stir the solution at room temperature. Gas evolution (isobutylene) will be observed. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Precipitation and Isolation: Upon completion, add diethyl ether (~100 mL) to the reaction mixture to precipitate the product.

  • Filtration: Collect the resulting white solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum to afford 3-fluoroazetidine hydrochloride. The yield for this step is typically quantitative.

Overall Experimental Workflow
Figure 3: Step-by-step workflow for the synthesis of 3-fluoroazetidine HCl.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

CompoundFormula¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)MS (ESI+) m/z
tert-Butyl 3-fluoroazetidine-1-carboxylateC₈H₁₄FNO₂~5.30 (d, J=56 Hz, 1H), ~4.30 (m, 2H), ~4.10 (m, 2H), 1.45 (s, 9H)~156.0, ~85.0 (d, J=205 Hz), ~80.5, ~59.0 (d, J=25 Hz), ~28.5~ -175.0176.1 [M+H]⁺
3-Fluoroazetidine HydrochlorideC₃H₇ClFN~5.5 (dm, J=55 Hz, 1H), ~4.4 (m, 4H)~82.0 (d, J=210 Hz), ~57.0 (d, J=28 Hz)~ -180.076.1 [M+H]⁺
Note: NMR shifts are approximate and may vary based on solvent and instrument. Data for the hydrochloride salt is typically acquired in D₂O or DMSO-d₆.

Safety and Handling

Extreme caution must be exercised when working with deoxyfluorinating agents.

  • Fume Hood: All operations involving DAST or Deoxo-Fluor must be conducted in a well-ventilated chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[8]

  • Anhydrous Conditions: These reagents react violently with water to release highly corrosive and toxic hydrogen fluoride (HF).[7] Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching procedure is hazardous. Add the quenching solution (e.g., NaHCO₃, ice water) very slowly to a cooled reaction mixture to control the exothermic reaction and the release of HF gas.[12][17]

  • Waste Disposal: All waste containing fluorinating agents or fluoride ions must be quenched and disposed of according to institutional safety guidelines.

  • Thermal Hazards (DAST): If using DAST, never heat the reaction above 50 °C.[6] Store the reagent at low temperatures (e.g., in a freezer) as recommended by the supplier.[7][8]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-fluoroazetidine hydrochloride, a valuable building block for pharmaceutical development. By selecting the more thermally stable Deoxo-Fluor reagent, the inherent risks associated with deoxyfluorination are mitigated. The two-stage procedure involving fluorination followed by acidic deprotection is robust and high-yielding. Adherence to the detailed experimental steps and stringent safety precautions outlined in this guide will enable researchers to safely and efficiently produce this important synthetic intermediate.

References

  • Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Guo, J., Kuang, C., Rong, J., Li, L., Ni, C., & Hu, J. (2021). Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Angewandte Chemie International Edition, 60(29), 16019-16024. [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 143(34), 13841–13849. [Link]

  • Li, W., Lu, Z., Hammond, G. B., & Xu, B. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic Chemistry Frontiers, 8(15), 4055-4060. [Link]

  • Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Middleton, W. J., & Bingham, E. M. (1977). Diethylaminosulfur Trifluoride. Organic Syntheses, 57, 50. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved February 27, 2026, from [Link]

  • Cheshire Organics. (n.d.). DAST. Retrieved February 27, 2026, from [Link]

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorination of alcohol 234 using DAST. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Retrieved February 27, 2026, from [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Baxendale Group. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved February 27, 2026, from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®. Retrieved February 27, 2026, from [Link]

  • Liu, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 136. [Link]

  • O'Brien, P., & Smith, E. F. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3853. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 27, 2026, from [Link]

  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines. Retrieved February 27, 2026, from [Link]

  • Harry, S. A., et al. (2022). Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. Chemical Science, 13(24), 7007-7013. [Link]

  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2022). Hydroxy-directed fluorination of remote unactivated C(sp 3 )–H bonds: a new age of diastereoselective radical fluorination. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

Method

Reaction conditions for N-deprotection of ethyl carbamate azetidines

Application Note: Selective N-Deprotection of Ethyl Carbamate Azetidines Part 1: Executive Summary & The Azetidine Paradox The Challenge: The removal of an ethyl carbamate (N-COOEt) protecting group from an azetidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Deprotection of Ethyl Carbamate Azetidines

Part 1: Executive Summary & The Azetidine Paradox

The Challenge: The removal of an ethyl carbamate (N-COOEt) protecting group from an azetidine ring represents one of the most deceptive challenges in heterocyclic chemistry. This transformation sits at the intersection of two conflicting chemical properties:

  • Kinetic Stability of the Ethyl Carbamate: Unlike acid-labile Boc groups or hydrogenolysis-labile Cbz groups, the ethyl carbamate is exceptionally robust. It typically requires harsh acidic hydrolysis (e.g., 48% HBr or 6M HCl at reflux) or strong alkaline saponification (KOH/EtOH at >80°C) for cleavage.

  • Ring Strain of Azetidine: The azetidine ring possesses ~26 kcal/mol of ring strain. Under the harsh acidic conditions required to cleave an ethyl carbamate, the azetidine nitrogen protonates, activating the ring toward nucleophilic attack (by halide ions or water), leading to rapid, irreversible ring-opening to form

    
    -haloamines or amino alcohols.
    

The Solution: Standard hydrolytic methods must be abandoned. This Application Note details the Silyl-Mediated Cleavage (TMSI) protocol. This anhydrous, neutral-to-mildly-acidic method cleaves the robust ethoxy bond via an


 mechanism, bypassing the high-energy transition states that trigger ring opening.

Part 2: Reaction Mechanism & Logic[1][2]

The success of Trimethylsilyl Iodide (TMSI) relies on the "Hard-Soft Acid-Base" (HSAB) principle. The "hard" silicon atom bonds to the "hard" carbonyl oxygen, activating the "soft" ethyl group for attack by the "soft" iodide nucleophile.

Diagram 1: Mechanistic Pathway of TMSI Cleavage

TMSI_Mechanism Start N-Ethyl Carbamate (Azetidine-N-COOEt) Step1 Silyl Activation (O-Si Bond Formation) Start->Step1 + TMSI Step2 Iodide Attack (SN2) (Ethyl Iodide Loss) Step1->Step2 Rate Limiting Inter Silyl Carbamate (Unstable Intermediate) Step2->Inter - EtI Quench Methanol Quench Inter->Quench + MeOH Final Free Azetidine (HI Salt) Quench->Final - CO2, - TMSOMe

Caption: The TMSI pathway avoids protonation of the azetidine nitrogen during the critical cleavage step, preventing ring-opening.[1]

Part 3: Experimental Protocols

Method A: The "Gold Standard" (Commercial TMSI)

Best for: High-value intermediates, small-scale (<1g), and strictly anhydrous substrates.

Reagents:

  • Iodotrimethylsilane (TMSI) [Stabilized with Copper is preferred]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    ), anhydrous.
    
  • Quench: Methanol (MeOH).

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the N-carbethoxy azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add TMSI (1.2 – 1.5 equiv) dropwise via syringe.

    • Note: TMSI is fuming and turns dark/purple upon air contact. Handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The carbamate spot will disappear; a baseline amine spot will appear.[2]

  • Quench: Cool back to 0°C. Add excess anhydrous MeOH (5–10 equiv) slowly.

    • Observation: Vigorous gas evolution (CO

      
      ) will occur.
      
  • Workup: Concentrate in vacuo. The residue is the HI salt of the azetidine.

    • Free Basing: Redissolve in DCM, wash rapidly with cold saturated NaHCO

      
      . (Do not prolong contact with base). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
Method B: The "Cost-Effective" (In Situ TMSI)

Best for: Scale-up (>1g), older reagent stocks, or cost-sensitive projects.

Reagents:

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • Solvent: Acetonitrile (MeCN), anhydrous.

Protocol:

  • Activation: To a suspension of dry NaI (2.0 equiv) in anhydrous MeCN (0.2 M) under Argon, add TMSCl (2.0 equiv).

  • Aging: Stir at RT for 15–30 minutes. The solution will turn yellow/orange as NaCl precipitates and TMSI is generated.

  • Addition: Add the N-carbethoxy azetidine (1.0 equiv) dissolved in minimal MeCN.

  • Reaction: Stir at RT for 4–6 hours. If conversion is slow, heat to 40–50°C.

    • Caution: Do not exceed 60°C; thermal degradation of azetidines becomes a risk.

  • Quench & Workup: Cool to RT. Quench with MeOH. Pour into a mixture of aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce iodine color) and brine. Extract with EtOAc or DCM/iPrOH (3:1).

Part 4: Comparative Analysis & Troubleshooting

Table 1: Method Selection Matrix
FeatureMethod A: Commercial TMSIMethod B: In Situ (NaI/TMSCl)Method C: Acid Hydrolysis (HBr)
Reagent Cost HighLowVery Low
Reaction pH Neutral / Lewis AcidicNeutral / Lewis AcidicStrongly Acidic
Ring Integrity Excellent Good Poor (High Risk)
Moisture Sensitivity ExtremeHighLow
Byproducts EtI (volatile)EtI, NaCl (solid)Salts
Recommendation Primary Choice Scale-up Choice DO NOT USE
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield or Ring Opening Check1 Did you use Acid (HBr/HCl)? Problem->Check1 Check2 Was the solvent wet? Check1->Check2 No Sol1 STOP. Switch to TMSI methods. Acid opens azetidines. Check1->Sol1 Yes Check3 Did you heat >60°C? Check2->Check3 No Sol2 TMSI hydrolyzes to HI. HI opens the ring. Dry solvents are critical. Check2->Sol2 Yes Sol3 Thermal degradation. Use Method A at 0°C. Check3->Sol3 Yes

Caption: Diagnostic flow for common failures in azetidine deprotection.

Part 5: References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. [Link]

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[3][1][2][4][5][6][7][8][9][10] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. Journal of Organic Chemistry, 44(8), 1247–1251. [Link]

  • Couturier, M., et al. (2001). A Practical and Scalable Synthesis of Azetidines. Organic Process Research & Development, 6(1), 42–48. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group - Carbamates). [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 3-Hydroxyazetidine Ring Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its significance is rooted in its unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol imparts a rigid, three-dimensional geometry, while the nitrogen atom enhances aqueous solubility and provides a key vector for molecular interactions.[2] This makes azetidines highly effective as bioisosteric replacements for more common motifs like pyrrolidine, piperidine, and even phenyl rings, often leading to improved metabolic stability and pharmacokinetic profiles.[1]

Within this class, the 3-hydroxyazetidine substructure is particularly valuable. It presents three distinct points for chemical modification: the secondary amine at the N1 position, the hydroxyl group at the C3 position, and the C-H bonds on the azetidine ring itself. This guide provides a detailed exploration of the core synthetic strategies and functionalization protocols for the 3-hydroxyazetidine system, offering field-proven insights into the causality behind experimental choices and providing robust, validated methodologies for drug development professionals.

Part 1: Synthesis of the Core 3-Hydroxyazetidine Scaffold

Access to the core 3-hydroxyazetidine structure is the gateway to its diverse functionalization. While numerous methods exist, two primary routes offer scalability and versatility: classical cyclization from acyclic precursors and modern photochemical approaches.

Classical Synthesis via Epichlorohydrin Ring-Opening and Cyclization

This is a robust, industrially relevant method that begins with readily available starting materials.[3][4] The strategy involves the nucleophilic ring-opening of epichlorohydrin by a protected amine (e.g., benzylamine), followed by base-mediated intramolecular cyclization to form the azetidine ring. A final deprotection step liberates the core scaffold.

Workflow: Synthesis of 3-Hydroxyazetidine Hydrochloride

cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A Epichlorohydrin C 1-benzylamino-3-chloro-2-propanol A->C H2O, 0-5°C B Benzylamine B->C D 1-Benzyl-3-hydroxyazetidine C->D aq. NaOH, Heat E 3-Hydroxyazetidine Hydrochloride D->E H2, Pd/C, HCl

Caption: Workflow for the synthesis of 3-hydroxyazetidine hydrochloride.

Protocol 1: Synthesis of 1-Benzyl-3-hydroxyazetidine [3]

  • Ring Opening: Dissolve benzylamine (1.0 equiv) in 15 volumes of water and cool the solution to 0-5°C in an ice bath.

  • Slowly add epichlorohydrin (1.3 equiv) dropwise, ensuring the internal temperature remains below 5°C.

  • Stir the reaction mixture at this temperature for 12 hours. The product, 1-(benzylamino)-3-chloro-2-propanol, will precipitate as a white solid.

  • Filter the solid, wash it twice with cold water, and then once with a cold organic solvent (e.g., a 1:20 mixture of ethyl acetate and petroleum ether) to remove impurities. Air-dry the intermediate.

  • Cyclization: Prepare a 10% aqueous solution of sodium hydroxide.

  • Add the crude intermediate from the previous step to the NaOH solution and heat the mixture to 90-100°C for 4 hours.

  • Cool the reaction mixture to room temperature and extract the product three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxyazetidine as a crude oil, which can be purified by column chromatography.

Photochemical Synthesis via Norrish-Yang Cyclization

A modern alternative for synthesizing 3-hydroxyazetidines is the Norrish-Yang cyclization, which involves the intramolecular hydrogen abstraction by an excited ketone, leading to a diradical intermediate that cyclizes. This method is particularly amenable to continuous flow chemistry, allowing for safe and scalable production with reduced reaction times compared to batch processes.

Protocol 2: General Procedure for Photo-Flow Norrish-Yang Cyclization

  • Substrate Preparation: Synthesize the α-aminoketone precursor, for example, by nucleophilic substitution of an α-bromoacetophenone with a suitable N-protected amine.

  • Flow Reactor Setup: Prepare a 0.15 M solution of the α-aminoketone substrate in acetonitrile.

  • Pump the solution through a photochemical flow reactor (e.g., a Vapourtec UV-150 equipped with a medium-pressure mercury lamp) at a defined flow rate (e.g., 1 mL/min, corresponding to a 10-minute residence time).

  • Maintain the reactor temperature between 18-25°C. For less reactive substrates, increasing the temperature to ~70°C may improve yield.

  • Workup and Purification: Collect the solution exiting the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by trituration with a suitable solvent (e.g., cold chloroform) to afford the desired 3-hydroxyazetidine derivative.

Part 2: Strategic Functionalization of the 3-Hydroxyazetidine Ring

The true utility of the 3-hydroxyazetidine scaffold lies in its capacity for diverse and selective functionalization. The following sections detail protocols for modifying the nitrogen (N1), oxygen (O3), and carbon (C2/C4) positions.

N-Functionalization: Leveraging the Nucleophilic Nitrogen

Following the removal of a protecting group (e.g., hydrogenolysis of a benzyl group or acid-mediated cleavage of a Boc group), the secondary amine at the N1 position becomes a potent nucleophile, enabling a wide array of transformations.

General N-Functionalization Pathways

cluster_N N-Functionalization Core 3-Hydroxyazetidine (Free Amine) Reductive Reductive Amination (RCHO, NaBH(OAc)3) Core->Reductive Forms N-alkyl derivative Alkylation N-Alkylation (R-X, Base) Core->Alkylation Forms N-alkyl derivative Arylation N-Arylation (Ar-Br, Pd-catalyst) Core->Arylation Forms N-aryl derivative Acylation N-Acylation (RCOCl, Base) Core->Acylation Forms N-acyl derivative

Caption: Key N-functionalization reactions of the 3-hydroxyazetidine core.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) [5] Causality: This reaction is a powerful method for forming C-N bonds, which are prevalent in pharmaceuticals. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 3-hydroxyazetidine hydrochloride (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 2.5 equiv).

  • Add anhydrous, degassed toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl-3-hydroxyazetidine.

O-Functionalization and Modular "Electrophilic Azetidinylation"

The C3-hydroxyl group can be functionalized directly (e.g., O-alkylation, O-acylation) or used as a handle to install other functionalities. A particularly powerful modern strategy involves converting the 3-hydroxyazetidine into an electrophilic reagent that can be coupled with a vast library of nucleophiles.[1]

Workflow: Electrophilic Azetidinylation via an ATA Reagent [1]

cluster_0 Step 1: ATA Formation cluster_1 Step 2: Nucleophilic Coupling A N-Boc-3-aryl- 3-hydroxyazetidine C Azetidinyl Trichloroacetimidate (ATA Reagent) A->C DBU (cat.) B Trichloroacetonitrile (Cl3CCN) B->C D Functionalized Azetidine C->D Lewis Acid (e.g., TMSOTf) Nuc Nucleophile (R-OH, R-NH2, R-SH, etc.) Nuc->D

Caption: Modular synthesis of functionalized azetidines via an ATA reagent.

Protocol 4: Modular Coupling via Azetidinyl Trichloroacetimidates (ATAs) [1] Causality: This protocol transforms the hydroxyl group into a trichloroacetimidate, which is an excellent leaving group upon protonation or Lewis acid activation. This generates a stabilized tertiary carbocation at C3, which is then readily trapped by a wide range of nucleophiles, enabling a modular and "any-stage" installation of the azetidine ring.[1]

  • ATA Reagent Synthesis:

    • To a solution of an N-Boc-3-aryl-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM), add trichloroacetonitrile (1.5 equiv).

    • Cool the mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until complete conversion is observed (TLC).

    • Concentrate the reaction mixture directly and purify by flash chromatography (using a short silica plug) to afford the pure ATA reagent.

  • Nucleophilic Coupling:

    • To a solution of the nucleophile (e.g., an alcohol, phenol, sulfonamide, or carboxylic acid; 1.0 equiv) and the ATA reagent (1.2 equiv) in anhydrous DCM, add 4Å molecular sieves.

    • Cool the mixture to -78°C.

    • Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).

    • Stir the reaction at -78°C for 1-4 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Warm to room temperature, filter through celite, and separate the layers.

    • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the desired 3-substituted azetidine.

Table 1: Scope of Nucleophiles in Electrophilic Azetidinylation [1]

Nucleophile ClassExample NucleophileProduct TypeTypical Yield (%)
N-Nucleophiles IndazoleN-Azetidinyl Indazole85-95%
SulfonamideN-Azetidinyl Sulfonamide70-90%
CarbamateN-Azetidinyl Carbamate80-95%
O-Nucleophiles Carboxylic AcidAzetidinyl Ester80-98%
Primary/Secondary AlcoholAzetidinyl Ether75-92%
Tertiary AlcoholHindered Azetidinyl Ether60-75%
PhenolAzetidinyl Aryl Ether85-96%
S-Nucleophiles ThiolAzetidinyl Thioether80-95%
C-Functionalization: Accessing Substituted Ring Positions

Directly functionalizing the C-H bonds of the azetidine ring is challenging but synthetically enabling. The most reliable methods involve either directed metalation or conversion of the 3-hydroxy group into a ketone, which then serves as a handle for further reactions.

Protocol 5: Diastereoselective α-Lithiation and Electrophilic Trapping [5] Causality: An N-alkoxythiocarbonyl group like N-Botc or a bulky amide like N-thiopivaloyl can act as a directed metalation group (DMG). It coordinates to an organolithium base (s-BuLi), directing deprotonation specifically to the adjacent C2/C4 position. The resulting anion can then be trapped with an electrophile. The use of a chelating agent like TMEDA accelerates the lithiation by breaking up the alkyllithium aggregates.[5]

  • Dissolve the N-protected 3-hydroxyazetidine (e.g., O-(tert-butyl) 3-hydroxyazetidine-1-carbothioate, 1.0 equiv) in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.4 equiv) followed by the dropwise addition of sec-butyllithium (s-BuLi, 1.2 equiv).

  • Stir the resulting deep-colored solution at -78°C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., methyl iodide, 1.5 equiv) in THF dropwise.

  • Continue stirring at -78°C for 1-3 hours, or until the reaction is complete (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. This protocol often yields products with high trans-diastereoselectivity.[5]

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Zhang, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Shahbaz, M. (2022). Stereoselective functionalization of azetidines. LMU München Electronic University Publications. [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Hydroxyazetidine. PubChem, National Institutes of Health. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of Ethyl 3-hydroxyazetidine-1-carboxylate

Ticket ID: #AZ-HYD-003 Status: Open Subject: Optimization of N-Deprotection Conditions for Ethyl 3-hydroxyazetidine-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZ-HYD-003 Status: Open Subject: Optimization of N-Deprotection Conditions for Ethyl 3-hydroxyazetidine-1-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulty because you are attempting to hydrolyze an Ethyl carbamate (


-COOEt) . Unlike the acid-labile Boc  (

-Butyl) or hydrogenolysis-labile Cbz (Benzyl) groups, the Ethyl carbamate is exceptionally robust. It is often considered a "permanent" protecting group in multi-step synthesis, requiring harsh conditions that jeopardize the strained azetidine ring.

This guide provides three validated protocols to achieve deprotection while preserving the 3-hydroxyazetidine core.

Decision Matrix: Select Your Protocol

Before proceeding, determine your constraints using the logic flow below.

DeprotectionStrategy Start Start: Ethyl 3-hydroxyazetidine-1-carboxylate Q1 Is the substrate sensitive to strong acid? Start->Q1 Q2 Is the lab equipped for anhydrous air-sensitive work? Q1->Q2 Yes (Avoid Ring Opening) MethodC Method C: HBr/AcOH (Legacy/Harsh) Q1->MethodC No (Substrate is robust) MethodA Method A: TMSI (Silane) (Recommended) Q2->MethodA Yes MethodB Method B: Alkaline Hydrolysis (Robust Scale-up) Q2->MethodB No

Figure 1: Strategic decision tree for N-ethyl carbamate cleavage.

Protocol A: The Silyl Iodide Method (Recommended)

Mechanism: Silyl-mediated cleavage via Iodotrimethylsilane (TMSI). Best For: High-value intermediates; preventing azetidine ring opening.

This method operates under neutral/mildly acidic conditions, avoiding the thermodynamic extremes that trigger ring strain release (opening to 3-amino-1,2-propanediol derivatives).

Reagents & Setup
  • Reagent: Iodotrimethylsilane (TMSI) or generated in situ (TMSCl + NaI).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), strictly anhydrous.

  • Quench: Methanol (MeOH).[1]

Step-by-Step Workflow
  • Preparation: Dissolve Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous MeCN (0.2 M).

  • Addition: Cool to 0°C under

    
    . Add TMSI (3.0 - 4.0 eq) dropwise.
    
    • Note: The excess is required to silylate the free 3-hydroxyl group first, then attack the carbamate.

  • Reaction: Warm to reflux (60–80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; UV is weak). Look for the disappearance of the starting material spot (

      
       in EtOAc).
      
  • Quench: Cool to 0°C. Add MeOH (excess) carefully to quench unreacted TMSI and desilylate the ether.

  • Workup: Concentrating the mixture yields the Azetidine hydroiodide salt.

    • Purification: Pass through an ion-exchange resin (Dowex 1x8, OH- form) if the free base is required, or recrystallize the salt from EtOH/Et2O.

Technical Insight: The mechanism involves the attack of Iodine (


) on the ethyl group of the activated silyl carbamate, releasing Ethyl Iodide (

) and

. This is irreversible and cleaner than hydrolysis.
Protocol B: Alkaline Hydrolysis (Forcing Conditions)

Mechanism: Nucleophilic acyl substitution. Best For: Large-scale batches where reagents must be cheap and non-hazardous.

Standard NaOH reflux is often insufficient for Ethyl carbamates. We use Barium Hydroxide to drive the equilibrium by precipitating Barium Carbonate.

Reagents & Setup
  • Reagent: Barium Hydroxide Octahydrate (

    
    ).
    
  • Solvent: Water/Ethanol (1:1) or Ethylene Glycol (for higher temps).

Step-by-Step Workflow
  • Mixing: Suspend substrate (1.0 eq) and

    
     (3.0 eq) in water/ethanol.
    
  • Reflux: Heat to vigorous reflux (100°C+) for 12–24 hours.

    • Observation: A white precipitate (

      
      ) will form, indicating reaction progress.
      
  • Filtration: Cool to RT. Filter off the

    
     pad through Celite.
    
  • Neutralization: The filtrate is strongly basic.

    • Option 1 (Salt): Acidify with dilute HCl to pH 2 and lyophilize to get 3-hydroxyazetidine HCl.

    • Option 2 (Free Base): Saturate with

      
       (dry ice) to precipitate remaining Barium as 
      
      
      
      , filter again, and concentrate.
Protocol C: Acidic Cleavage (HBr/AcOH)

Mechanism: Acid-catalyzed elimination. Warning: High risk of ring opening. Use only if Methods A and B fail.

Reagents & Setup
  • Reagent: 33% HBr in Acetic Acid.

  • Condition: Sealed tube or reflux.

Step-by-Step Workflow
  • Dissolution: Dissolve substrate in 33% HBr/AcOH (10 vol).

  • Heating: Heat to 70°C for 6–12 hours.

  • Workup: Concentrate in vacuo to dryness. The residue is likely the hydrobromide salt.

  • Validation: You must run an NMR immediately to check for ring opening.

    • Intact Ring: Signals for azetidine protons appear as multiplets around

      
       3.8–4.5 ppm.
      
    • Opened Ring: Signals shift to distinct aliphatic regions (

      
       2.5–3.5 ppm) corresponding to 1-amino-3-bromo-2-propanol derivatives.
      
Troubleshooting & FAQs
Q1: I tried 6M HCl reflux (standard protein hydrolysis), but the starting material is untouched. Why?

A: Ethyl carbamates are not peptides. The ethoxy group is a poor leaving group compared to the


-butyl cation formed during Boc deprotection. 6M HCl is insufficient to cleave N-COOEt unless used at extreme temperatures (sealed tube, >110°C) for days, which usually destroys the azetidine ring.
Q2: My product mass is higher than expected after Method A (TMSI).

A: You likely have the O-silylated intermediate. The 3-hydroxyl group reacts with TMSI to form


. Ensure you added sufficient Methanol during the quench and stirred for at least 30 minutes to hydrolyze the silyl ether back to the alcohol.
Q3: How do I isolate the free base? It dissolves in water!

A: 3-Hydroxyazetidine is a small, polar molecule. It is highly water-soluble and difficult to extract into organic solvents like DCM or EtOAc.

  • Solution: Do not attempt aqueous extraction.

  • Use Ion Exchange Chromatography (Dowex 50W, elute with

    
    ).
    
  • Alternatively, isolate as the Hydrochloride salt , which is stable and crystalline.

Data Summary: Method Comparison
FeatureMethod A (TMSI)Method B (Ba(OH)₂)Method C (HBr)
Cleavage Mechanism Silyl-mediated (

)
Nucleophilic Acyl Subst.Acid Hydrolysis
Reaction Temp 60–80°C100°C+70°C
Ring Integrity Excellent GoodPoor (Risk of opening)
Cost High (Reagent cost)LowLow
Scalability Gram-scaleKilo-scaleGram-scale
References
  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Specifically Chapter 7 on Carbamate Cleavage).

  • Trimethylsilyl Iodide as a Reagent for the Cleavage of Carbamates. Jung, M. E., & Lyster, M. A. (1977). Journal of the Chemical Society, Chemical Communications. Describes the mechanism of ethyl carbamate cleavage using TMSI.

  • Synthesis of 3-Hydroxyazetidine Hydrochloride. (2012). Patent CN102827052A. Describes industrial routes for 3-hydroxyazetidine, highlighting the preference for Benzhydryl/Boc over Ethyl due to deprotection ease.

  • Cleavage of Carbamates. Organic Chemistry Portal. A comprehensive database of carbamate deprotection methodologies. Link

Sources

Optimization

Azetidine Synthesis Support Center: Overcoming Steric Barriers at the C3 Position

Ticket ID: AZ-3SUB-C3 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting steric hindrance and reactivity issues in 3-substituted and 3,3-disubstituted azetidine synthesis. Core Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-3SUB-C3 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting steric hindrance and reactivity issues in 3-substituted and 3,3-disubstituted azetidine synthesis.

Core Technical Analysis: The "Butterfly" Problem

Before troubleshooting specific reactions, you must understand the physical constraints of the substrate. Azetidines are not flat; they exist in a puckered "butterfly" conformation (angle ~25-30°).

  • The Steric Trap: At the C3 position, substituents are forced into a pseudo-equatorial or pseudo-axial orientation. When you attempt direct functionalization (e.g.,

    
     on a 3-iodoazetidine), the incoming nucleophile faces severe repulsion from the N-protecting group (especially Boc or Cbz) due to transannular strain.
    
  • The Electronic Trap: The ring strain (~26 kcal/mol) makes the system fragile. Harsh forcing conditions often trigger ring-opening or polymerization before the desired substitution occurs.

Decision Matrix: Selecting the Correct Route

Do not force a reaction that is kinetically disfavored. Use this logic flow to select your methodology.

AzetidineStrategy Start Target: 3-Substituted Azetidine SubCheck Substitution Pattern? Start->SubCheck Mono Mono-substituted (C3-R) SubCheck->Mono Di 3,3-Disubstituted (Quaternary) SubCheck->Di Nature Nature of 'R' Group? Mono->Nature DiCheck Is the Ring Pre-formed? Di->DiCheck Aryl Aryl/Heteroaryl Nature->Aryl Alkyl Alkyl (sp3) Nature->Alkyl Sol1 Rec: Ni/Photoredox Cross-Coupling (Avoid Pd) Aryl->Sol1 Sol2 Rec: Strain-Release (ABB) Radical Addition Alkyl->Sol2 Yes Yes (e.g., 3-azetidinone) DiCheck->Yes No No (Acyclic Precursor) DiCheck->No Sol3 STOP. Direct alkylation fails. Use Carbocation/Strain Release. Yes->Sol3 Sol4 Rec: De Novo Cyclization (Dihalide/Diol + Amine) No->Sol4

Caption: Strategic decision tree for azetidine synthesis. Blue nodes indicate decision points; Green indicates recommended pathways; Red indicates high-risk strategies.

Troubleshooting Guides (Q&A Format)

Module A: Nickel-Catalyzed Cross-Coupling (The C3-Aryl Route)

Context: You are trying to couple a 3-iodoazetidine with an aryl halide or boronic acid.

Q: Why does my Palladium (Pd) catalyzed coupling yield <10% product? A: Palladium is too large and slow for this system.

  • Slow Oxidative Addition: The steric clutter at C3 hinders the Pd center from inserting into the C-I bond.

  • 
    -Hydride Elimination:  Once Pd inserts, the complex is prone to rapid 
    
    
    
    -hydride elimination, leading to the formation of azetine (double bond in the ring) or ring-opened byproducts.
  • Fix: Switch to Nickel (Ni) . Ni is smaller, undergoes oxidative addition faster, and traverses radical pathways that are less sensitive to steric bulk.

Q: I switched to Nickel, but I'm getting homocoupling of the aryl halide. A: This indicates the oxidative addition to the azetidine is still the rate-limiting step, or your reductant is too active.

  • Fix 1 (Ligand): Use ligands with "remote steric bulk" like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). This prevents catalyst aggregation but leaves the metal center open enough for the hindered azetidine to approach.

  • Fix 2 (Photoredox): Adopt a dual catalytic system (Ni + Ir/Ru photocatalyst). This generates a C3-radical on the azetidine before it meets the Nickel center, bypassing the difficult oxidative addition step.

Module B: 3,3-Disubstituted Centers (The Quaternary Route)

Context: You have a 3-substituted azetidine and want to add a second group to C3.

Q: I tried alkylating N-Boc-3-phenylazetidine with methyl iodide/LiHMDS, but I only recovered starting material. A: You are fighting the "Thorpe-Ingold" effect in reverse. The ring is already strained; adding a quaternary center increases puckering strain significantly. Furthermore, the N-Boc group creates a "protective umbrella" over the C3 enolate face.

  • Fix: Do not alkylate the ring. Build the ring last.

    • Synthesize the acyclic 2,2-disubstituted-1,3-propanediol (or dihalide).

    • Cyclize with the amine.[1]

    • Alternative: If you must use a pre-formed ring, use Strain-Release Functionalization of 1-azabicyclo[1.1.0]butanes (ABBs).

Standard Operating Procedure (SOP)

Protocol: Ni/Photoredox Cross-Coupling of 3-Iodoazetidine

For the synthesis of 3-aryl azetidines where Pd-catalysis fails.

Scope: Coupling 3-iodo-N-Boc-azetidine with Aryl Bromides.

Reagents Table:

Component Equiv. Role Notes
3-Iodo-N-Boc-azetidine 1.0 Substrate Purify via silica plug if yellow (iodine traces inhibit catalyst).
Aryl Bromide 1.5 Coupling Partner Electron-deficient aryls work best.
NiCl2·glyme 0.10 Catalyst Pre-catalyst source.
dtbbpy 0.15 Ligand 4,4'-di-tert-butyl-2,2'-bipyridine.
Ir(ppy)3 0.02 Photocatalyst Or Ru(bpy)3Cl2 depending on light source.
TDAE or Silane 2.0 Reductant Tetrakis(dimethylamino)ethylene (organic reductant) avoids heterogeneous Zn issues.

| DMA | [0.1 M] | Solvent | Degassed is critical. |

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup:

    • In a nitrogen-filled glovebox (or under rigorous Ar flow), combine NiCl2·glyme and dtbbpy in a vial. Dissolve in a small amount of DMA and stir for 10 mins until the solution turns green/blue (ligand complexation).

  • Reaction Assembly:

    • Add the 3-iodoazetidine, Aryl Bromide, and Photocatalyst to the reaction vial.

    • Add the remaining DMA.

    • Crucial Step: Add the TDAE (reductant) last. The solution may darken immediately.

  • Irradiation:

    • Seal the vial with a septum cap + parafilm.

    • Place in a photoreactor (Blue LED, ~450 nm) with a fan for cooling. Maintain temp < 35°C to prevent Boc-decomposition.

  • Monitoring:

    • Monitor via LCMS at 2 hours. Look for the consumption of the iodide (limiting reagent).

    • Troubleshooting: If the reaction stalls, add 5 mol% more Ni/Ligand solution (prepared separately).

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMA.

    • Warning: Azetidines can be acid-sensitive. Do not use acidic washes.

Advanced Strategy: Strain-Release Functionalization

When standard substitution fails, use 1-azabicyclo[1.1.0]butanes (ABBs) . This method uses the relief of massive ring strain (~60 kcal/mol) to drive the formation of the C3 bond.

ABB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (Strained Intermediate) Transition Strain Release (Bond Cleavage) ABB->Transition Activation Nuc Nucleophile/Radical (R• or Nu-) Nuc->Transition Product 3-Substituted Azetidine (Relaxed) Transition->Product C3-N Bond Break

Caption: Mechanism of Strain-Release Functionalization. Attack at the bridgehead carbon releases strain to form the azetidine.

Key Advantage: This method constructs the 3-substituted azetidine from the inside out, completely bypassing the steric hindrance that blocks external attack on a pre-formed ring.

References

  • Aggarwal, V. K., et al. (2021).[2][3] Divergent, Strain-Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. Angewandte Chemie International Edition. Link

  • Doyle, A. G., et al. (2017).[4] Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Link

  • MacMillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C(sp3)–C(sp2) Cross-Coupling of Alkyl Bromides and Aryl Bromides. Science. Link

  • Bull, J. A., et al. (2016). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. Link

  • Didier, D., et al. (2022).[3] Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Chemistry – A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Alternatives for 3-Hydroxyazetidine Scaffolds

Prepared by: Your Senior Application Scientist Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, chemists, and process development professionals who are looking to s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up syntheses involving the 3-hydroxyazetidine moiety and are exploring alternatives to Ethyl 3-hydroxyazetidine-1-carboxylate. We will delve into the practical considerations, common challenges, and robust solutions for large-scale production.

The 3-substituted azetidine framework is a highly sought-after structural motif in modern drug discovery, valued for its ability to act as a rigid scaffold and introduce desirable physicochemical properties.[1] However, transitioning from bench-scale synthesis to multi-kilogram production presents significant challenges, including cost of goods, process safety, and scalability. This guide provides a focused analysis of viable alternative reagents, troubleshooting advice for common hurdles, and detailed protocols to ensure your scale-up campaign is successful.

Frequently Asked Questions (FAQs)

Q1: Why should our team consider alternatives to Ethyl 3-hydroxyazetidine-1-carboxylate for process scale-up?

While the ethyl carbamate protecting group is effective at the lab scale, it presents several challenges in a manufacturing environment. The primary drivers for seeking alternatives are:

  • Deprotection Severity: Removal of the ethyl carbamate group often requires harsh conditions (e.g., strong acid or base hydrolysis at high temperatures), which can compromise the integrity of complex molecules and the strained azetidine ring itself.

  • Cost and Availability: The cost of starting materials is a critical factor in large-scale synthesis. Alternative strategies may utilize more economical and readily available precursors.[2]

  • Process Efficiency: Alternative protecting groups can offer more streamlined and efficient deprotection steps, potentially reducing cycle times and improving overall yield.

Q2: What are the most common and industrially viable alternatives to the ethyl carbamate-protected 3-hydroxyazetidine?

The most widely adopted alternatives center on different N-protecting groups, or the use of the unprotected hydrochloride salt. The two leading candidates are:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine): This is arguably the most popular alternative. The Boc group is stable under a wide range of reaction conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) at room temperature, offering excellent orthogonality.[3][4][5]

  • 1-Benzylazetidin-3-ol (N-Bn-3-hydroxyazetidine): The benzyl group is a robust protecting group, stable to both acidic and basic conditions. Its primary advantage is its removal via catalytic hydrogenation (e.g., H₂, Pd/C), a clean and efficient process that is highly scalable and produces benign byproducts (toluene).[2][6][7] This method is particularly useful when the rest of the molecule is stable to hydrogenation.

  • 3-Hydroxyazetidine hydrochloride: For some synthetic routes, it is most efficient to use the unprotected azetidine salt directly.[8][9][10] This approach avoids protection and deprotection steps altogether, but requires careful control of reaction conditions (e.g., pH, base stoichiometry) to manage the reactivity of the free secondary amine.

Q3: How does the choice of protecting group (Boc vs. Benzyl) impact the overall synthetic strategy?

The choice between a Boc or Benzyl protecting group is a critical decision that hinges on the chemistry of the target molecule.

  • Choose N-Boc when:

    • Your molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, certain aromatic heterocycles, or other benzyl groups).

    • You require very mild deprotection conditions.

    • The subsequent reaction steps are compatible with the presence of the Boc group.

  • Choose N-Benzyl when:

    • Your molecule is stable to catalytic hydrogenation.

    • You need a protecting group that is exceptionally stable to a wide range of non-reductive conditions (e.g., strong acids/bases, organometallics).

    • A "traceless" deprotection is desired, as the resulting toluene is easily removed.

This decision-making process can be visualized as follows:

start Select an N-Protecting Group for 3-Hydroxyazetidine Scale-Up q1 Is the downstream molecule sensitive to hydrogenolysis? start->q1 boc Use N-Boc-3-hydroxyazetidine q1->boc Yes q2 Is the molecule sensitive to strong acidic conditions? q1->q2 No benzyl Use N-Benzyl-3-hydroxyazetidine q2->benzyl No unprotected Consider using 3-Hydroxyazetidine HCl directly q2->unprotected Yes cluster_0 Workflow: Synthesis and Deprotection A Step 1: Ring Opening (Benzylamine + Epichlorohydrin) B Step 2: Cyclization (Base-mediated) A->B C Intermediate: 1-Benzylazetidin-3-ol B->C D Step 3: Deprotection (Hydrogenolysis) C->D E Final Product: 3-Hydroxyazetidine HCl D->E

Sources

Optimization

Removing byproduct impurities from 3-hydroxyazetidine synthesis

A Guide to Troubleshooting and Removing Byproduct Impurities Welcome to the technical support center for 3-hydroxyazetidine synthesis. As a Senior Application Scientist, I understand that navigating the complexities of m...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Removing Byproduct Impurities

Welcome to the technical support center for 3-hydroxyazetidine synthesis. As a Senior Application Scientist, I understand that navigating the complexities of multi-step synthesis and purification can be challenging. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the synthesis of 3-hydroxyazetidine, a critical building block in many pharmaceutical applications.[1][2] We will explore the causality behind common impurities and provide field-proven, step-by-step protocols for their removal.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and purification workflow.

Question: My final 3-hydroxyazetidine hydrochloride product is an off-white or yellow solid, not the expected white crystalline powder. What is the likely cause and how can I fix it?

Answer: An off-white or yellow coloration typically indicates the presence of residual, often conjugated, impurities or degradation products. The most common culprits are byproducts from the deprotection step, especially if you are using a route involving N-benzyl or N-benzhydryl protecting groups.

  • Causality: The catalytic hydrogenation used to remove benzyl or benzhydryl groups can sometimes lead to side reactions or incomplete removal of the protecting group and its byproducts, such as diphenylmethane.[3] These aromatic impurities can impart color. Furthermore, extended reaction times or harsh conditions can lead to minor degradation of the azetidine ring, creating complex mixtures that are difficult to purify.

  • Troubleshooting & Solution: The most effective method to remove these color-causing impurities and obtain a high-purity white solid is recrystallization.[3]

    • Rationale: Recrystallization works on the principle of differential solubility. The desired 3-hydroxyazetidine hydrochloride is typically highly soluble in a minimal amount of a hot solvent (like methanol) and poorly soluble upon cooling, especially with the addition of an anti-solvent (like ethyl acetate), allowing it to crystallize out while impurities remain in the solution.

    Experimental Protocol: Recrystallization of 3-Hydroxyazetidine Hydrochloride

    • Dissolution: In a clean flask, add your crude 3-hydroxyazetidine hydrochloride. Add a minimal amount of hot methanol (e.g., heated to ~60°C) dropwise while stirring until the solid is just dissolved. Using a large excess of solvent will reduce your final yield.

    • Decolorization (Optional): If the solution is still significantly colored, you can add a small amount of activated carbon, heat the mixture for a few minutes, and then filter it hot through a pad of Celite to remove the carbon and adsorbed impurities.

    • Crystallization: Allow the solution to cool slowly to room temperature. Then, slowly add an anti-solvent, such as ethyl acetate, dropwise while stirring until the solution becomes cloudy.[3]

    • Cooling: Place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

    • Isolation: Collect the white crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold ethyl acetate or another suitable anti-solvent to remove any remaining mother liquor.

    • Drying: Dry the crystals under a vacuum to obtain the pure, white 3-hydroxyazetidine hydrochloride.[3][4]

Question: My NMR spectrum shows peaks that don't correspond to 3-hydroxyazetidine. I see signals in the aromatic region (~7.3 ppm). What are these and how do I get rid of them?

Answer: Aromatic signals in the final product's NMR spectrum are a classic sign of incomplete deprotection or residual byproducts from the protecting group.

  • Causality: If your synthesis involves an N-benzyl or N-benzhydryl intermediate, these aromatic signals likely correspond to either the still-attached protecting group (e.g., N-benzyl-3-hydroxyazetidine) or byproducts of its cleavage (e.g., toluene or diphenylmethane).[3][5] The hydrogenation reaction to cleave these groups can be sluggish and may require optimization.[3][6]

  • Troubleshooting & Solution:

    • Re-evaluate the Deprotection Step: Ensure your hydrogenation conditions are optimal. This includes using a fresh, active catalyst (e.g., Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)₂/C)), sufficient hydrogen pressure, and adequate reaction time.[4][7][8] Sometimes, adding an acid like HCl to the reaction mixture can prevent the product amine from poisoning the catalyst.[6]

    • Purification via Chromatography (for Intermediates): If the impurity is a protected intermediate like N-benzyl-3-hydroxyazetidine, it is often best to purify this intermediate before the deprotection step using silica gel column chromatography.[9]

    • Purification of Final Product: If the impurity is a non-basic byproduct like diphenylmethane, an acid-base extraction can be effective before the final crystallization. Dissolve the crude product in an organic solvent and wash with an aqueous acid. The desired product will move to the aqueous layer, while the non-basic impurity will remain in the organic layer.

    Impurity Troubleshooting Workflow

    G Impurity Impurity Detected (e.g., NMR, HPLC, Color) Source_ID Identify Source of Impurity Impurity->Source_ID Incomplete_Reaction Incomplete Reaction/ Deprotection Source_ID->Incomplete_Reaction Aromatic signals? Side_Product Side-Product Formation Source_ID->Side_Product Unexpected non-polar peaks? Starting_Material Unreacted Starting Material Source_ID->Starting_Material Known starting material peaks? Optimize Optimize Reaction (Time, Temp, Catalyst) Incomplete_Reaction->Optimize Recrystallize Recrystallization Side_Product->Recrystallize Chromatography Column Chromatography Side_Product->Chromatography Starting_Material->Chromatography Extraction Acid-Base Extraction Starting_Material->Extraction Pure_Product Pure Product Optimize->Pure_Product Recrystallize->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

    Caption: General workflow for identifying and resolving impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-hydroxyazetidine starting from epichlorohydrin and a protected amine?

A1: The synthesis of 3-hydroxyazetidine is a multi-step process, and impurities can be introduced at various stages.[1] The most common route involves reacting epichlorohydrin with an amine (like benzylamine or benzhydrylamine), followed by cyclization and deprotection.[4][10][11]

Table 1: Common Impurities and Removal Strategies
ImpurityLikely SourceRecommended Removal Method
N-Benzyl-3-hydroxyazetidine Incomplete hydrogenolysis of the benzyl protecting group.[3]Optimize hydrogenation (catalyst, pressure, time); Column chromatography of the intermediate.[6][9]
Diphenylmethane Hydrogenolysis byproduct from N-benzhydryl protecting group.[3]Recrystallization; Acid-base extraction.[3]
Unreacted Epichlorohydrin Incomplete initial reaction.Aqueous workup and extraction; Column chromatography of the intermediate.
Polymeric Byproducts Side reactions of epichlorohydrin.Filtration (if solid); Column chromatography.[12]
Residual Solvents From reaction or purification steps (e.g., Methanol, Ethyl Acetate).Drying under high vacuum; Recrystallization.[3]

Q2: Is column chromatography always necessary for purification?

A2: Not always for the final product, but it is highly recommended for purifying key intermediates. While column chromatography is mentioned in the literature for purifying the final 3-hydroxyazetidine hydrochloride, it is often considered cumbersome and costly for large-scale production.[3] For the final step, a well-optimized recrystallization is typically sufficient to achieve high purity (>98%).[3][4]

However, for intermediates like N-Boc-3-hydroxyazetidine or N-benzyl-3-hydroxyazetidine, column chromatography is an excellent method to ensure high purity before proceeding to the next step, which can prevent the formation of difficult-to-remove byproducts later on.[9][13]

Experimental Protocol: Silica Gel Flash Chromatography (for N-protected intermediates)

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the crude oil or solid in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[9]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using the chosen eluent system, gradually increasing polarity if necessary. For example, start with 2:1 hexanes:ethyl acetate and gradually move to 1:1.[9]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified intermediate.[9]

Q3: How can I confirm the purity of my final 3-hydroxyazetidine hydrochloride?

A3: A combination of analytical techniques should be used to confirm both the identity and purity of your final product.

  • ¹H NMR Spectroscopy: This is the primary method to confirm the structure of the molecule. The resulting spectrum should be clean, with correctly integrated peaks corresponding to the protons in 3-hydroxyazetidine.[7] The absence of aromatic peaks or other unexpected signals is a strong indicator of purity.[3]

  • HPLC Analysis: High-Performance Liquid Chromatography is used to quantify the purity. A high-purity sample should show a single major peak, with purity levels typically expected to be >97%.[4][9]

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[9]

  • Melting Point: A sharp melting point range that matches the literature value (e.g., 85-90 °C) is indicative of high purity.[14]

Synthesis and Impurity Relationship Diagram

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Epichlorohydrin Epichlorohydrin Intermediate N-Protected Intermediate (e.g., N-Benzyl-3-hydroxyazetidine) Epichlorohydrin->Intermediate Impurity4 Polymeric Byproducts Epichlorohydrin->Impurity4 ProtectedAmine Protected Amine (e.g., Benzylamine) ProtectedAmine->Intermediate Impurity1 Unreacted Protected Amine ProtectedAmine->Impurity1 Deprotection Deprotection (e.g., Hydrogenation) Intermediate->Deprotection Impurity2 Incomplete Deprotection (Residual Intermediate) Intermediate->Impurity2 FinalProduct 3-Hydroxyazetidine (Hydrochloride Salt) Deprotection->FinalProduct Impurity3 Deprotection Byproduct (e.g., Toluene) Deprotection->Impurity3

Caption: Relationship between synthesis steps and common impurities.

References
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Vertex AI Search.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (2012). Google Patents.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. (n.d.). CymitQuimica.
  • 3-Hydroxyazetidine hydrochloride, 97% 1 g. (n.d.). Thermo Scientific Alfa Aesar.
  • 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.
  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017). Google Patents.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (2015). Eureka | Patsnap.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (n.d.). ResearchGate.
  • 3-Hydroxyazetidine hydrochloride, 97% 5 g. (n.d.). Thermo Scientific Chemicals.
  • 3-Hydroxyazetidine hydrochloride 97 18621-18-6. (n.d.). Sigma-Aldrich.
  • Certificate of analysis - 3-Hydroxyazetidine hydrochloride, 97%. (n.d.). Thermo Fisher Scientific.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Baxendale Group - Durham University.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (2015). Google Patents.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI.
  • 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry.
  • De-protection of N-Benzyl groups. (2019). Sciencemadness.org.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC.
  • The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis. (2026, February 1). Pharmaffiliates.
  • CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate. (n.d.). CymitQuimica.
  • 3-Hydroxyazetidine hydrochloride. (n.d.). DC Fine Chemicals.
  • N-Benzyl-3-hydroxyazetidine. (n.d.). PubChem.
  • Recent advances in the controlled preparation of poly(a-hydroxy acids): Metal-free catalysts and new monomers. (2007). Comptes Rendus de l'Académie des Sciences.
  • Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. (n.d.). PMC.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of N-Ethoxycarbonyl-3-hydroxyazetidine

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-ethoxycarbonyl-3-hydroxyazetidine , comparing it directly with its industry-standard alternative, N-Boc-3-h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-ethoxycarbonyl-3-hydroxyazetidine , comparing it directly with its industry-standard alternative, N-Boc-3-hydroxyazetidine .

Executive Summary

In drug discovery, 3-hydroxyazetidine is a high-value scaffold for modulating solubility and metabolic stability. The choice of protecting group on the azetidine nitrogen—specifically Ethoxycarbonyl (EtOCO) versus the more common tert-Butoxycarbonyl (Boc) —significantly alters the mass spectrometric signature.

While N-Boc derivatives exhibit a "fragile" fragmentation pattern dominated by the loss of isobutene (


 56), N-ethoxycarbonyl-3-hydroxyazetidine  displays a distinct, more robust fragmentation pathway characterized by the loss of ethylene (

28) and ethanol (

46). This guide details these mechanistic differences to assist researchers in structural validation and impurity profiling.

The Molecule: N-Ethoxycarbonyl-3-hydroxyazetidine

  • IUPAC Name: 1-(Ethoxycarbonyl)azetidin-3-ol

  • Formula:

    
    
    
  • Exact Mass: 145.0739 Da

  • Key Structural Features:

    • Azetidine Ring: High ring strain (~26 kcal/mol), prone to ring-opening fragmentation.

    • Ethyl Carbamate: A urethane linkage that directs fragmentation via McLafferty-type rearrangements.

    • Secondary Hydroxyl: A site for dehydration (

      
      ).
      

Comparative Analysis: EtOCO vs. Boc

The following table contrasts the MS performance of the N-ethoxycarbonyl derivative against the standard N-Boc alternative.

FeatureN-Ethoxycarbonyl-3-hydroxyazetidineN-Boc-3-hydroxyazetidine
Precursor Ion

146.08 174.11
Primary Neutral Loss Ethylene (28 Da), Ethanol (46 Da)Isobutene (56 Da)
Diagnostic Fragment

100 (Carbamic acid),

74 (Core)

118 (Carbamic acid),

57 (t-Butyl cation)
Cone Voltage Sensitivity Moderate (Requires >20V for full frag)High (Fragments easily at <15V)
ESI Stability High (Often forms stable Na+ adducts)Low (In-source fragmentation common)

Fragmentation Mechanics (Deep Dive)

Mechanism A: The "Ethyl-Specific" Pathway

Unlike the Boc group, which fragments via an E1-like elimination of isobutene, the ethoxycarbonyl group undergoes a specific hydrogen transfer.

  • McLafferty-Type Rearrangement: The carbonyl oxygen abstracts a hydrogen from the ethyl group's

    
    -carbon.
    
  • Neutral Loss of Ethylene: This expels a neutral ethylene molecule (

    
    , 28 Da).
    
  • Decarboxylation: The resulting carbamic acid intermediate is unstable and loses

    
     (44 Da) to yield the protonated azetidine core.
    
Mechanism B: Azetidine Ring Opening

Due to ring strain, the azetidine ring often cleaves after the protecting group is modified.

  • Retro-[2+2]: Can generate characteristic iminium ions (

    
     30 or 42 depending on substitution).
    
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for N-ethoxycarbonyl-3-hydroxyazetidine.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 146 Inter1 Carbamic Acid Intermediate m/z 118 Parent->Inter1 Loss of Ethylene (-28 Da) (McLafferty-like) RingOpen Ring Opening (Iminium Ions) m/z 30, 42 Parent->RingOpen High Energy CID Ring Cleavage Core 3-Hydroxyazetidine Core m/z 74 Inter1->Core Loss of CO2 (-44 Da) Dehydrated Dehydrated Core m/z 56 Core->Dehydrated Loss of H2O (-18 Da) Core->RingOpen Ring Strain Release

Figure 1: Step-wise fragmentation pathway of N-ethoxycarbonyl-3-hydroxyazetidine in ESI-MS/MS.

Experimental Protocol: Distinguishing the Analogues

This protocol is designed to validate the identity of the ethoxycarbonyl derivative and ensure it is not the Boc-analog or the free amine.

Methodology: LC-ESI-MS/MS

Step 1: Sample Preparation

  • Dissolve 0.1 mg of the analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Formic acid ensures full protonation (

    
    ), crucial for the McLafferty rearrangement mechanism [1].
    

Step 2: Direct Infusion / LC Parameters

  • Flow Rate: 0.2 mL/min (if LC) or 10 µL/min (infusion).

  • Source Temp: 350°C (Ensure complete desolvation).

  • Cone Voltage: Ramp from 15V to 45V.

Step 3: Data Acquisition & Logic Check Execute a Product Ion Scan (MS2) of the parent ion (


 146).
ObservationConclusion
Parent

146

Fragment

118
Confirmed EtOCO. Loss of 28 Da (Ethylene). This is the "Smoking Gun."
Parent

146

Fragment

100
Confirmed EtOCO. Loss of 46 Da (Ethanol).
Parent

174

Fragment

118
Contamination (Boc). Loss of 56 Da (Isobutene) from a Boc parent.
Base Peak

74 only
In-Source Fragmentation. Energy too high; lower cone voltage to see parent.
Workflow Visualization

ExperimentalWorkflow Sample Sample (MeOH/H2O + 0.1% FA) ESI ESI Source (+ Mode) Sample->ESI Infusion Q1 Q1 Selection m/z 146 ESI->Q1 Ionization CID Collision Cell (Argon, 20-30 eV) Q1->CID Selection Detector Detector Analyze Fragments CID->Detector Fragmentation

Figure 2: Standard MS/MS workflow for structural validation.

References

  • LibreTexts Chemistry. (2023).[1] Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2023).[2] Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behaviors of carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spec Data Center.Azetidine and Carbamate derivatives.

Sources

Comparative

HPLC Retention Time Guide: Ethyl 3-hydroxyazetidine-1-carboxylate

This guide provides an in-depth technical analysis of the HPLC retention behavior of Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4), contrasting it with its industry-standard analog, tert-Butyl 3-hydroxyazetid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior of Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4), contrasting it with its industry-standard analog, tert-Butyl 3-hydroxyazetidine-1-carboxylate (Boc-3-hydroxyazetidine) .

Executive Summary

Ethyl 3-hydroxyazetidine-1-carboxylate is a critical low-molecular-weight scaffold used in the synthesis of pharmaceutical intermediates (e.g., for JAK inhibitors like Baricitinib). Unlike its more lipophilic counterpart, the Boc-protected analog, the ethyl carbamate variant presents unique chromatographic challenges due to its higher polarity and lack of strong UV chromophores.

This guide compares the retention performance of the Ethyl derivative against the standard Boc-analog, providing optimized protocols for Reverse Phase (C18) and HILIC separations.

Key Technical Findings
FeatureEthyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate (Reference)
CAS 1334478-62-4141699-55-0
Formula C₆H₁₁NO₃C₈H₁₅NO₃
MW 145.16 g/mol 173.21 g/mol
Predicted LogP ~0.2 (Polar)~1.2 (Moderately Lipophilic)
C18 Retention Weak (Elutes near void volume)Moderate (Retains well)
Detection Low UV (210 nm) / MS / ELSDLow UV (210 nm) / MS

Physicochemical Profile & Chromatographic Logic

To accurately predict and manipulate the retention time (RT) of the target molecule, one must understand the structural causality governing its interaction with the stationary phase.

The Polarity Shift

The substitution of the bulky, hydrophobic tert-butyl group with a smaller ethyl group significantly increases the polarity of the molecule.

  • Mechanism: On a Reverse Phase (C18) column, retention is driven by hydrophobic interaction. The Ethyl analog lacks the hydrophobic bulk of the Boc group, leading to significantly reduced interaction with the C18 chains.

  • Consequence: Under standard gradient conditions (e.g., 5-95% ACN), the Ethyl analog risks co-eluting with the solvent front (t₀), whereas the Boc analog typically elutes at 3.5–4.0 minutes [1, 3].

Visualization: Structural Impact on Retention

The following diagram illustrates the logical flow from chemical structure to chromatographic behavior.

G Target Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4) Prop_Target Lower Lipophilicity (LogP ~0.2) Target->Prop_Target Reference Boc-3-hydroxyazetidine (CAS 141699-55-0) Prop_Ref Higher Lipophilicity (LogP ~1.2) Reference->Prop_Ref RP_Behavior Reverse Phase (C18) Interaction Prop_Target->RP_Behavior Low Hydrophobic Binding Prop_Ref->RP_Behavior High Hydrophobic Binding Result_Target Weak Retention (RT: 1.5 - 2.5 min) RP_Behavior->Result_Target Early Elution Result_Ref Strong Retention (RT: 3.5 - 5.0 min) RP_Behavior->Result_Ref Late Elution

Figure 1: Mechanistic impact of N-protecting group on HPLC retention behavior.

Experimental Protocols & Comparison

Scenario A: Reverse Phase (C18) – The "Aqueous" Approach

Standard C18 methods often fail for the Ethyl analog due to phase collapse or lack of retention. The protocol below utilizes a high-aqueous stable column (e.g., Atlantis T3 or Aqua C18) to maximize interaction.

Objective: Quantify Ethyl 3-hydroxyazetidine-1-carboxylate in the presence of reagents.

ParameterOptimized Protocol (Ethyl Target)Standard Protocol (Boc Reference)
Column C18 Aqueous Stable (3 µm, 4.6 x 150 mm)Standard C18 (5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% H₃PO₄ in Water (pH 2.5)0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5% B (0-5 min), 5-95% B (5-15 min)5-95% B (0-15 min) linear
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 210 nm (Critical: Low wavelength)UV 210 nm
Expected RT 2.8 - 3.2 min 5.5 - 6.5 min

Why this works: The initial isocratic hold at 0-5% organic forces the polar Ethyl analog to partition into the stationary phase. A standard 5-95% gradient would sweep it out immediately [2].

Scenario B: HILIC – The "Polar" Alternative

For higher sensitivity or LC-MS applications where non-volatile buffers (H₃PO₄) are prohibited, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.

Protocol:

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.0).

  • Elution: Isocratic or shallow gradient (90% -> 70% B).

  • Performance: The Ethyl analog will elute later than the Boc analog in HILIC mode, offering superior separation from non-polar impurities.

Method Development Decision Tree

Use this workflow to select the correct separation strategy based on your sample matrix and available equipment.

Workflow Start Start: Analyze Ethyl 3-hydroxyazetidine-1-carboxylate Check_Det Detector Type? Start->Check_Det UV UV / PDA Check_Det->UV MS LC-MS / ELSD Check_Det->MS UV_Path Use C18 Aqueous Stable (0.1% H3PO4) UV->UV_Path MS_Path Use HILIC Mode (Ammonium Acetate/ACN) MS->MS_Path Check_Impurity Impurity Profile? UV_Path->Check_Impurity Polar_Imp Polar Impurities (e.g., salts, amines) Check_Impurity->Polar_Imp NonPolar_Imp Non-Polar Impurities (e.g., Benzyl protected) Check_Impurity->NonPolar_Imp Rec_HILIC HILIC Recommended (Retains Target, elutes salts) Polar_Imp->Rec_HILIC Rec_RP Reverse Phase Recommended (Elutes Target early, retains oils) NonPolar_Imp->Rec_RP

Figure 2: Method selection workflow for polar azetidine carbamates.

Troubleshooting & Validation

Detection Challenges

The carbamate moiety provides only weak UV absorption.

  • Issue: Baseline drift at 210 nm can obscure the peak.

  • Solution: Use a "Reference Wavelength" (e.g., 360 nm) to subtract gradient noise, or switch to ELSD (Evaporative Light Scattering Detector) which is universal and independent of chromophores.

Peak Tailing

Azetidines are secondary amines (though protected here as carbamates). If the protection is incomplete or if the hydroxyl group interacts with silanols:

  • Symptom: Tailing factor > 1.5.

  • Fix: Ensure the mobile phase pH is controlled. For C18, pH 2.5 suppresses silanol ionization. For HILIC, high buffer concentration (10-20 mM) improves peak shape [4].

References

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis and HPLC monitoring. Retrieved from

  • Agilent Technologies. (2015). Ultrafast Analysis of Food Preservatives (Carbamates) Using Automated Column Regeneration. Application Note. Retrieved from

  • Google Patents. (2011). US8415310B2 - Isoxazoline substituted phenyl azetidines. (Describes HPLC retention of Boc-3-hydroxyazetidine at 3.60 min). Retrieved from

  • Restek Corporation. (2023). Effective Analysis of Carbamate Pesticides. (General principles for carbamate separation). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from

Validation

Comparative Structural Guide: Azetidine-1-carboxylate vs. Pyrrolidine Scaffolds

This guide provides an in-depth structural comparison of Azetidine-1-carboxylate derivatives against their 5-membered analog, Pyrrolidine-1-carboxylate (Proline derivatives). It is designed for medicinal chemists and str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural comparison of Azetidine-1-carboxylate derivatives against their 5-membered analog, Pyrrolidine-1-carboxylate (Proline derivatives). It is designed for medicinal chemists and structural biologists requiring precise crystallographic data to inform fragment-based drug design (FBDD) and scaffold selection.

Executive Summary: The Strain Advantage

In medicinal chemistry, the choice between a 4-membered azetidine and a 5-membered pyrrolidine ring is often a trade-off between stability and novel vector positioning. Crystallographic data reveals that azetidine-1-carboxylate derivatives offer a unique "Goldilocks" zone: they possess significant ring strain (~25.4 kcal/mol) that alters substituent vectors compared to the relaxed pyrrolidine (~5.4 kcal/mol), yet they maintain sufficient stability for standard coupling protocols.

This guide analyzes X-ray diffraction (XRD) data to quantify these differences, demonstrating that azetidine scaffolds are not merely "smaller prolines" but distinct structural elements that enforce


-turn geometries  and unique hydrogen-bonding networks.

Geometric Parameters: X-Ray Data Analysis

The following data is synthesized from high-resolution low-temperature (100–170 K) single-crystal X-ray diffraction studies of N-acetyl and N-Boc derivatives.

Table 1: Structural Metrics Comparison (Azetidine vs. Pyrrolidine)
MetricAzetidine-1-carboxylate Core (4-membered)Pyrrolidine-1-carboxylate Core (5-membered)Implication for Drug Design
Ring Strain Energy ~25.4 kcal/mol ~5.4 kcal/molAzetidines are "spring-loaded" for ring-opening or covalent capture.
Ring Puckering Angle 24° – 35° (Puckered)Envelope ConformationAzetidine is flatter; substituents exit at more acute vectors.
Amide Bond Planarity Twisted Trans-Amide Mimic Standard Trans/Cis EquilibriumAzetidine forces a specific twist, ideal for rigidifying peptide backbones.
C–N–C Bond Angle ~96.8° (Endocyclic)~105.2° (Endocyclic)Tighter angle in azetidine increases s-character of exocyclic bonds.
Turn Induction

-Turn
(3-residue turn)

-Turn (4-residue turn)
Azetidine induces tighter turns in peptidomimetics.
N-Carboxyl Distance 1.33 – 1.35 Å (Partial Double Bond)1.34 – 1.36 ÅSimilar conjugation, but azetidine N is more pyramidalized.
Structural Insight: The "Flattening" Effect

X-ray data reveals a critical conflict in azetidine-1-carboxylates . The 4-membered ring naturally wants to pucker (to relieve torsional strain), but the


-carboxylate group (e.g., Boc or Cbz) demands planarity for resonance (

-conjugation).
  • Result: The ring adopts a compromised, slightly puckered conformation.

  • Contrast: Pyrrolidine rings have enough flexibility to adopt distinct "envelope" puckers (

    
    -endo or 
    
    
    
    -exo) without breaking amide resonance.
  • Data Validation: In crystal structures of N-acetyl-azetidine-2-carboxylic acid, the ring is less puckered than cyclobutane, driven by the planar requirement of the amide nitrogen [1][4].

Solid-State Packing & Intermolecular Interactions[1]

Understanding how these molecules pack in the solid state predicts their solubility and aggregation properties in formulation.

Hydrogen Bonding Networks
  • Azetidine-1-carboxylates: Typically form 1-D zigzag strands in the crystal lattice. The restricted conformation of the ring limits the available angles for intermolecular Hydrogen bonds, often forcing a "head-to-tail" arrangement between the carbonyl oxygen and available protons [4].

  • Pyrrolidine analogs: Often form more complex 2-D sheets or helices due to the flexibility of the ring allowing optimal H-bond distances.

Lattice Density

Azetidine derivatives often show higher crystal densities than their pyrrolidine homologs. The flat, compact nature of the 4-membered ring allows for tighter stacking of the hydrophobic faces, a property that can be exploited to increase the melting point of low-molecular-weight fragments.

Experimental Protocol: Crystallizing "Oily" Azetidines

Azetidine-1-carboxylate derivatives (especially simple ones like N-Boc-azetidine) are often oils or low-melting solids, making X-ray analysis difficult. The following protocol ensures high-quality single crystals.

DOT Diagram: Crystallization Decision Workflow

CrystallizationWorkflow Start Start: Azetidine-1-carboxylate Derivative CheckState Physical State at RT? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Low-Melting Solid CheckState->Oil SolventScreen Solvent Screen: Chloroform, MeOH, EtOAc Solid->SolventScreen Deriv Derivatization Strategy Oil->Deriv InSitu In Situ Cryo-Crystallography (From Melt at 170K) Oil->InSitu If simple structure Evap Slow Evaporation (4°C) SolventScreen->Evap XRD X-Ray Diffraction Data Collection Evap->XRD CoCrystal Co-crystallization (e.g., with weak acids) Deriv->CoCrystal HeavyAtom Add Heavy Atom (e.g., p-bromo-benzyl ester) Deriv->HeavyAtom CoCrystal->XRD InSitu->XRD HeavyAtom->SolventScreen

Figure 1: Decision matrix for obtaining X-ray quality crystals of azetidine derivatives. Note that "In Situ Cryo-Crystallography" is the gold standard for underivatized liquids [2].

Step-by-Step Protocol for Oily Derivatives
  • Derivatization (Recommended): If the N-Boc azetidine is an oil, hydrolyze the ester (if present) and re-esterify with 4-bromobenzyl bromide . The heavy bromine atom facilitates phase determination and the aromatic ring encourages

    
    -stacking, promoting crystallinity.
    
  • Vapor Diffusion: Dissolve 10 mg of the derivative in a minimal amount of good solvent (e.g., THF or Chloroform). Place in a small vial inside a larger jar containing a poor solvent (e.g., Pentane or Hexane). Seal tightly and store at 4°C.

  • In Situ Crystallization (Advanced): For neat liquids, seal the sample in a Lindemann capillary. Mount on the diffractometer and cool slowly (120 K/hour) to induce nucleation directly on the goniometer head [2].

Functional Implications: Scaffold Selection Logic

Why choose Azetidine over Pyrrolidine? The structural data dictates the function.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Goal Design Goal PathA Tight Turn / Rigid Backbone Goal->PathA PathB Covalent Inhibition Goal->PathB PathC Standard Helix / Beta-Sheet Goal->PathC Azetidine Select Azetidine-1-carboxylate PathA->Azetidine PathB->Azetidine Pyrrolidine Select Pyrrolidine (Proline) PathC->Pyrrolidine MechA Mechanism: Gamma-Turn Induction (Dihedral ~159°) Azetidine->MechA MechB Mechanism: Strain Release (~25 kcal/mol) Azetidine->MechB MechC Mechanism: Envelope Flexibility (Beta-Turn) Pyrrolidine->MechC

Figure 2: Logical flow for scaffold selection based on crystallographic properties.

Key Takeaways for Drug Design
  • The "Gamma" Effect: If your docking model suggests a tight turn is required to fit a binding pocket, the azetidine scaffold is superior. It mimics a trans-amide bond but shortens the

    
     to 
    
    
    
    distance, locking the peptide into a
    
    
    -turn [4].
  • Metabolic Stability: While strained, the azetidine ring is surprisingly stable to proteases compared to linear amides, but less stable than the unstrained pyrrolidine.

  • Vector Positioning: Substituents on the 3-position of azetidine exit at a distinct angle compared to the 4-position of pyrrolidine, allowing exploration of new IP space in crowded active sites.

References

  • Schnitzer, T., Trapp, N., Fischer, L. M., & Wennemers, H. (2023).[1] Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 29(6), e3473.[1] [Link]

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C: Crystal Structure Communications, 64(10), o543-o546. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link][2]

  • Zagotto, G., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025). Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. National Library of Medicine. [Link]

Sources

Comparative

Validating purity of Ethyl 3-hydroxyazetidine-1-carboxylate via LC-MS

Executive Summary This guide details the validation of Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4), a critical medicinal chemistry building block. Due to its small molecular weight ( ), high polarity, and l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation of Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4), a critical medicinal chemistry building block. Due to its small molecular weight (


), high polarity, and lack of a strong chromophore, traditional HPLC-UV methods are insufficient for detecting trace impurities like azetidin-3-ol . Furthermore, the thermal instability of the 3-hydroxyazetidine core makes GC-MS analysis risky without derivatization.

This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the gold standard for this analysis. We provide a direct comparison with alternative methods, a validated experimental protocol, and a self-validating system suitability test.

The Challenge: Why Standard Methods Fail

The validation of this molecule presents a "perfect storm" of analytical challenges.

FeatureAnalytical Consequence
Weak Chromophore The ethyl carbamate moiety absorbs only at low wavelengths (

). HPLC-UV suffers from baseline drift and poor sensitivity (

) for non-chromophoric impurities.
High Polarity The 3-hydroxyl group and azetidine ring create high water solubility (

). On standard C18 columns, the analyte elutes in the void volume (

), causing co-elution with salts and matrix effects.
Thermal Instability

-hydroxy amines are prone to thermal dehydration or ring-opening. Direct GC injection often degrades the parent molecule, creating false impurity peaks.

Comparative Analysis: Selecting the Right Tool

The following table compares the performance of the three primary analytical techniques for this specific molecule.

MetricHILIC-MS (Recommended) GC-MS HPLC-UV (205 nm)
Selectivity High. Separates polar impurities (e.g., azetidin-3-ol) from the main peak.Medium. Requires silylation (BSTFA) to prevent degradation.Low. Solvent cut-off interference; cannot see impurities lacking UV absorbance.
Sensitivity (LOD) Excellent (

area).
Good, but dependent on derivatization efficiency.Poor (

).
Sample Integrity High. Ambient temperature analysis.Risk. Thermal degradation in the injector port (

).
High.
Throughput High (10 min run).Low (Requires 30 min derivatization prep).High.

Validated Experimental Protocol (HILIC-MS)

This protocol uses a HILIC stationary phase to retain the polar analyte and its impurities, allowing them to elute in a region free from ion suppression.

Reagents & Standards
  • Analyte: Ethyl 3-hydroxyazetidine-1-carboxylate (Target).[1][2]

  • Ref Standard: Azetidin-3-ol (Key Impurity - Hydrolysis product/Starting material).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

LC Conditions
  • Column: Waters XBridge BEH Amide XP (or equivalent HILIC amide phase),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][4][5]
    
  • Mobile Phase B: Acetonitrile (

    
     Formic Acid).[5][6]
    
  • Flow Rate:

    
    .[6]
    
  • Column Temp:

    
    .
    

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Phase
0.0 5 95 Equilibration
1.0 5 95 Hold
6.0 40 60 Elution (Gradient)
7.0 50 50 Wash
7.1 5 95 Re-equilibration

| 10.0 | 5 | 95 | End |

Note: In HILIC, water is the "strong" solvent.[7][8][9] We start with high organic (low strength) to retain the polar azetidine.

MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Range:

    
    .
    
  • Target Ions (SIM Mode for Quant):

    • Main Peak:

      
      , 
      
      
      
      .
    • Impurity (Azetidin-3-ol):

      
      .
      

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating this specific carbamate.

G Start Crude Sample (Ethyl 3-hydroxyazetidine-1-carboxylate) Decision Select Method Start->Decision GC GC-MS Decision->GC Risk UV HPLC-UV Decision->UV Risk LCMS HILIC-MS Decision->LCMS Recommended Failure1 Thermal Degradation (False Impurities) GC->Failure1 Failure2 Low Sensitivity (No Chromophore) UV->Failure2 Prep Dilute in 95% ACN (Prevents Solvent Mismatch) LCMS->Prep Sep Separation (BEH Amide Column) Prep->Sep Detect MS Detection (ESI+) Sep->Detect Result Validated Purity (Quantify Azetidin-3-ol) Detect->Result

Caption: Analytical workflow comparing failure modes of GC/UV against the successful HILIC-MS pathway.

Results & Discussion: Interpreting the Data

System Suitability Testing (SST)

To ensure trustworthiness, the system must pass these criteria before sample analysis:

  • Retention Time Stability:

    
     for the main peak.
    
  • Peak Shape: Tailing factor (

    
    ) must be 
    
    
    
    . (Azetidines can tail on silica; ammonium formate buffer mitigates this).
  • Sensitivity: Signal-to-Noise (

    
    ) ratio for the 
    
    
    
    impurity standard (Azetidin-3-ol) must be
    
    
    .
Expected Chromatogram
  • 
     (Void): 
    
    
    
    .
  • Impurity (Azetidin-3-ol): Elutes early (

    
    ) due to extremely high polarity, but is retained past the void.
    
  • Main Peak: Elutes later (

    
    ) as the ethyl carbamate group reduces polarity relative to the free amine.
    
Common Impurities Identified
  • Azetidin-3-ol (

    
    ):  Result of hydrolysis or unreacted starting material.
    
  • Ethyl Carbamate (Urethane): While not always visible in ESI+, its presence is a toxicological risk. If suspected, verify with GC-MS using a specialized low-temp injector program, but rely on LC-MS for the main purity assay.

  • Oligomers (

    
    ):  Dimers formed during synthesis via ring-opening polymerization.
    

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • PubChem. (n.d.).[3] Ethyl 3-hydroxyazetidine-1-carboxylate (Compound Summary). National Center for Biotechnology Information. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[7] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment for Handling Ethyl 3-hydroxyazetidine-1-carboxylate

Executive Safety Summary & Hazard Identification Substance Identity: Ethyl 3-hydroxyazetidine-1-carboxylate CAS Number: 1334478-62-4 Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol Operational Context: This co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Substance Identity: Ethyl 3-hydroxyazetidine-1-carboxylate CAS Number: 1334478-62-4 Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol

Operational Context: This compound is a functionalized azetidine derivative commonly used as a building block in medicinal chemistry for synthesizing complex pharmaceutical scaffolds. While specific toxicological data for the ethyl ester is limited, its structural analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate, CAS 141699-55-0) are well-characterized irritants.

Scientific Integrity Note (Read-Across Principle): In the absence of a substance-specific GHS profile, safety protocols must be extrapolated from the closest structural analog (tert-butyl 3-hydroxyazetidine-1-carboxylate). Consequently, this guide treats the substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant , with potential acute oral toxicity.

Predicted Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard Statement (Inferred)
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][4]
Acute Toxicity (Oral) Cat.[4] 4H302: Harmful if swallowed.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. The selection logic is based on the chemical's probable lipophilicity and ability to penetrate standard laboratory barriers.

A. Hand Protection (Glove Selection)

Recommendation: Nitrile Rubber (Minimum Thickness: 0.11 mm)

  • Causality: Azetidine esters are organic solutes with moderate polarity. Latex provides poor resistance to organic esters. Nitrile offers superior chemical resistance against permeation for this class of compounds.

  • Double Gloving: Required during synthesis or when handling stock solutions (>1 M).

Glove MaterialThicknessEst. Breakthrough TimeUsage Context
Nitrile (Disposable) 0.11 mm> 30 minsGeneral weighing, transfer.
Nitrile (Extended Cuff) 0.20 mm> 240 minsSpill cleanup, synthesis setup.
Latex N/ANot Recommended Permeable to organic esters.
B. Eye & Face Protection

Recommendation: Chemical Safety Goggles (ANSI Z87.1 / EN 166)

  • Logic: Standard safety glasses with side shields are insufficient for azetidine derivatives. These compounds can cause severe irritation; a liquid splash or dust entry requires a full seal around the eyes to prevent corneal damage.

C. Respiratory Protection

Recommendation: Fume Hood (Primary) / N95 or P2 Respirator (Secondary)

  • Primary Control: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.

  • Secondary Control: If weighing outside a hood (not recommended) or during spill cleanup, use a half-face respirator with organic vapor/acid gas cartridges (OV/AG) combined with a P100 particulate filter.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic for safe handling, ensuring no step is taken without appropriate controls.

SafeHandling Start Start: Receive Chemical CheckState Check Physical State (Solid vs. Low-Melting Liquid) Start->CheckState SolidHandling Solid Handling Protocol CheckState->SolidHandling If Solid (MP > 25°C) LiquidHandling Liquid Handling Protocol CheckState->LiquidHandling If Liquid/Viscous PPE_Check Verify PPE: Nitrile Gloves + Goggles + Lab Coat SolidHandling->PPE_Check LiquidHandling->PPE_Check Weighing Weighing Procedure (Inside Fume Hood) Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Weighing->Reaction PPE_Check->Weighing PPE Verified Disposal Disposal: Halogenated/Organic Waste Reaction->Disposal

Figure 1: Safe Handling Lifecycle for Ethyl 3-hydroxyazetidine-1-carboxylate, prioritizing physical state verification.

Detailed Protocol Steps
Step 1: Receipt & Storage[2]
  • Inspection: Upon receipt, verify the physical state. Ethyl esters often have lower melting points than their tert-butyl counterparts. It may appear as a white solid or a viscous oil.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Azetidines can be moisture-sensitive; keep the container tightly sealed to prevent hydrolysis.

Step 2: Weighing & Transfer
  • Environment: Perform all weighing inside a fume hood.

  • Static Control: If solid, use an anti-static gun or ionizer, as fine organic powders can be statically charged and disperse easily.

  • Liquid Transfer: If liquid, use a positive-displacement pipette to prevent dripping. Do not pour directly from the stock bottle.

Step 3: Reaction Setup
  • Solvent Compatibility: Compatible with standard organic solvents (DCM, THF, Methanol).

  • Incompatibility: Avoid strong oxidizing agents and strong acids, which may cleave the carbamate protecting group or oxidize the hydroxyl group.

Emergency Response & Disposal

Spill Management Strategy

Decision Rule: Treat all spills as hazardous.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves and a respirator if the spill is outside the hood.

  • Containment:

    • If Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

    • If Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Decontamination: Clean the surface with a 10% soap solution followed by water.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids. Seek medical attention immediately (risk of corneal damage).

  • Skin Contact: Wash with soap and water.[2][3][4] Remove contaminated clothing.[2][4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Waste Disposal[2][3]
  • Classification: Dispose of as Hazardous Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Container: High-density polyethylene (HDPE) or glass waste containers are suitable.

References

  • PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) Compound Summary. (Used for Read-Across Hazard Identification). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxyazetidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.